Indole-5-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZCGNHSIMFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-83-1 | |
| Record name | Poly(indole-5-carboxylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80168218 | |
| Record name | Indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-81-1 | |
| Record name | 1H-Indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Indole-5-carboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole (B1671886) core, a privileged scaffold in medicinal chemistry, coupled with the reactive carboxylic acid moiety, makes it a versatile intermediate in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound, with a focus on its role in the Hedgehog signaling pathway.
Chemical Structure and Properties
This compound consists of a bicyclic structure, with a benzene (B151609) ring fused to a pyrrole (B145914) ring, and a carboxylic acid group substituted at the 5-position of the indole ring.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Appearance | Light beige to yellow powder | [1] |
| Melting Point | 211-213 °C | [2] |
| Boiling Point | 287.44 °C (estimated) | |
| pKa | 4.40 ± 0.30 (predicted) | [3] |
| Solubility | Soluble in ethanol (B145695) (50 mg/mL), dimethyl sulfoxide, and methanol. | [3] |
Note: The boiling point is an estimated value, and the compound may decompose at elevated temperatures. The pKa value is a predicted value and may vary depending on the experimental conditions.
Synthesis of this compound
A general workflow for a Japp-Klingemann Fischer Indole Synthesis is outlined below:
Caption: Generalized workflow for Japp-Klingemann Fischer Indole Synthesis.
Reactivity
The chemical reactivity of this compound is characterized by the functionalities of both the indole ring and the carboxylic acid group.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as:
-
Indole Ring: The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic substitution. The reactivity of the ring can be influenced by the directing effects of the carboxylic acid group.
Experimental Protocols & Spectral Data
Detailed experimental protocols for the synthesis and characterization of this compound are not consistently available in the public domain. However, general procedures for related compounds can be adapted.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments for this compound were not found in the search results, a representative ¹H NMR spectrum would be expected to show signals corresponding to the protons on the indole ring and the carboxylic acid proton. Similarly, a ¹³C NMR spectrum would display resonances for the nine carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
Biological Significance and the Hedgehog Signaling Pathway
This compound and its derivatives have garnered significant interest in drug discovery, particularly as modulators of the Hedgehog (Hh) signaling pathway. The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers.
Derivatives of this compound have been investigated as inhibitors of Gli1-mediated transcription, a key downstream event in the Hh pathway.[3]
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade involving several key proteins. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). This leads to the proteolytic cleavage of the GLI transcription factors into a repressor form.
In the "on" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes that promote cell growth and proliferation.
Caption: The Hedgehog signaling pathway and the point of intervention for this compound derivatives.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its straightforward, yet functional, structure provides a foundation for the synthesis of more complex molecules with tailored biological activities. The role of its derivatives as inhibitors of the Hedgehog signaling pathway highlights its importance in the development of novel anticancer therapeutics. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully exploit its potential.
References
- 1. Mutational Analysis of Hedgehog Signaling Pathway Genes in Human Malignant Mesothelioma | PLOS One [journals.plos.org]
- 2. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Indole-5-carboxylic Acid from Basic Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established synthetic routes for Indole-5-carboxylic acid, a crucial building block in the development of various pharmaceuticals. This document details core synthetic strategies, providing in-depth experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in laboratory-scale synthesis and process development.
Introduction
This compound is a key heterocyclic compound widely utilized as a starting material and intermediate in the synthesis of a diverse range of biologically active molecules. Its rigid bicyclic structure and the presence of the carboxylic acid functionality make it an ideal scaffold for designing novel therapeutic agents. This guide will focus on two primary and efficient synthetic methodologies for obtaining this compound from readily available precursors: the Leimgruber-Batcho Indole (B1671886) Synthesis and the Fischer Indole Synthesis.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and high-yielding method for the preparation of indoles from o-nitrotoluene derivatives.[1][2] To synthesize this compound via this route, a multi-step process is employed, starting from 4-methyl-3-nitrobenzonitrile (B17182). The key steps involve the formation of an enamine, reductive cyclization to form 5-cyanoindole (B20398), and subsequent hydrolysis of the nitrile to the desired carboxylic acid.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of 5-Cyanoindole from 4-Methyl-3-nitrobenzonitrile [3]
-
Enamine Formation: A solution of 4-methyl-3-nitrobenzonitrile (6.3 kg) in methylene (B1212753) dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (18 L) is heated to 50-55 °C and maintained for 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is concentrated under reduced pressure at a temperature below 50 °C.
-
Reductive Cyclization: The residue is charged with methanol (B129727) (90 L) and acetic acid (61 L). The mixture is cooled to 0 °C, and iron powder is added portion-wise. The reaction mixture is then heated to 50-55 °C for 8 hours, with progress monitored by TLC.
-
Isolation: After completion, the reaction mixture is cooled to room temperature and filtered. The filter cake is washed with methanol. The organic layer is concentrated, and ethyl acetate (B1210297) is added. The mixture is stirred at room temperature for 3 hours to precipitate the product. The solid is collected by filtration, washed with n-hexane, and dried to afford 5-cyanoindole.
Step 2: Hydrolysis of 5-Cyanoindole to this compound
-
Reaction Setup: In a round-bottom flask, 5-cyanoindole is suspended in an aqueous solution of sodium hydroxide.
-
Hydrolysis: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound.
Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methyl-3-nitrobenzonitrile | DMF-DMA, Fe, Acetic Acid | CH₂Cl₂, MeOH | 50-55 | 16 | ~96[3] |
| 2 | 5-Cyanoindole | Sodium Hydroxide | Water | Reflux | Varies | High |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds.[4][5] To obtain this compound, 4-hydrazinobenzoic acid is reacted with an appropriate carbonyl compound, typically pyruvic acid, in the presence of an acid catalyst.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid [6]
-
Diazotization: Suspend p-aminobenzoic acid (27.4 g, 0.2 mol) in water (150 mL) and cool to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (57.5 mL of 10N HCl, 0.5 mol). A solution of sodium nitrite (B80452) (15 g, 0.2 mol) in water (30 mL) is then added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 20-30 minutes.
-
Reduction: In a separate beaker, dissolve sodium metabisulfite (B1197395) in water. Slowly add the cold diazonium salt solution to the reducing agent solution. Stir the mixture for 30 minutes.
-
Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the product. Collect the precipitate by filtration and wash with cold water. The crude product can be recrystallized from ethanol (B145695) or hot water.
Step 2: Fischer Indolization of 4-Hydrazinobenzoic Acid with Pyruvic Acid
-
Hydrazone Formation: 4-Hydrazinobenzoic acid and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to form the corresponding phenylhydrazone.
-
Indolization: An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added to the hydrazone solution.[6] The mixture is heated to induce cyclization and formation of the indole ring.
-
Work-up and Isolation: The reaction mixture is cooled and poured into water or onto ice to precipitate the crude product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.
Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Aminobenzoic Acid | NaNO₂, HCl, Na₂S₂O₅ | Water | 0-5 | ~1-2 | ~82[7] |
| 2 | 4-Hydrazinobenzoic Acid | Pyruvic Acid, Acid Catalyst | Ethanol/Acetic Acid | Elevated | Varies | Moderate to High |
Workflow and Logical Relationships
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined two robust and efficient synthetic routes for the preparation of this compound from basic precursors. The Leimgruber-Batcho synthesis offers a high-yielding pathway, particularly suitable for larger-scale production, while the Fischer indole synthesis represents a classic and versatile alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the effective production of this important chemical intermediate. The choice of a specific route will depend on factors such as available starting materials, desired scale, and laboratory capabilities.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 4-Hydrazinobenzoic acid 98 24589-77-3 [sigmaaldrich.com]
- 3. asianpubs.org [asianpubs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
Indole-5-carboxylic Acid: A Comprehensive Technical Guide on its Biological Significance and Natural Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-5-carboxylic acid, a derivative of the heterocyclic compound indole (B1671886), has garnered interest in various scientific disciplines. This technical guide provides an in-depth exploration of its biological roles, natural occurrences, and associated experimental methodologies. While its presence as a plant metabolite and a product of microbial metabolism is established, its endogenous role in mammals is less clear, with evidence suggesting an exogenous origin. This document synthesizes the current understanding of this compound, presenting quantitative data where available, detailing experimental protocols for its analysis, and visualizing relevant biological and experimental pathways.
Introduction
Indole and its derivatives are a ubiquitous class of organic compounds with profound biological activities. They are involved in everything from neurotransmission (e.g., serotonin) to plant growth regulation (e.g., indole-3-acetic acid). This compound, characterized by a carboxylic acid group at the fifth position of the indole ring, has emerged as a molecule of interest due to its presence in certain natural products and its utility as a synthetic precursor for pharmacologically active compounds. This guide aims to provide a detailed overview of its known biological functions and natural sources, catering to the needs of researchers and professionals in drug development.
Biological Role of this compound
The biological significance of this compound is multifaceted, with roles spanning from being a metabolic intermediate to a potential signaling molecule.
Metabolic Intermediate
There are conflicting reports regarding the role of this compound as a metabolic intermediate in mammals. Some literature suggests it may be an intermediate in the biosynthesis of tryptophan and histidine[1]. However, the Human Metabolome Database classifies it as a secondary metabolite and not a naturally occurring human metabolite, suggesting it is primarily obtained from external sources (part of the human exposome), although it has been detected in human blood[2].
In the microbial realm, the bacterium Chromobacterium violaceum has been shown to metabolize tryptophan and 5-hydroxytryptophan (B29612) to produce (5-hydroxy)indole carboxylic acid, indicating a clear role in microbial tryptophan metabolism[2].
Plant Metabolite
This compound is recognized as a plant metabolite[3]. Its presence has been reported in plant species such as Aloe africana and Solanum lycopersicum (tomato)[3]. The precise physiological functions of this compound in these plants are not yet fully elucidated but may be related to defense mechanisms or growth regulation, similar to other indole derivatives.
Potential as a Signaling Molecule
Many indole derivatives are known to act as ligands for the aryl hydrocarbon receptor (AHR), a transcription factor involved in regulating immune responses, intestinal barrier function, and cellular homeostasis[4][5][6][7]. While the specific interaction of this compound with AHR has not been extensively studied, its structural similarity to other known indole-based AHR ligands suggests it may possess similar activity, representing a potential avenue for future research[4].
Role in Synthetic Chemistry and Drug Development
This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds[8][9]. Notably, it is used as a reactant in the preparation of inhibitors of the Hedgehog signaling pathway, which is a critical target in cancer therapy[8]. This synthetic utility underscores its importance in medicinal chemistry and drug discovery.
Natural Occurrence
This compound has been identified in a limited number of natural sources, primarily within the plant and microbial kingdoms.
In Plants
In Microorganisms
The bacterium Chromobacterium violaceum is known to produce (5-hydroxy)indole carboxylic acid from tryptophan[2]. This highlights the gut microbiome as a potential source of this compound in humans, contributing to its presence as an exogenous substance.
In Humans
This compound has been detected in human blood[2]. However, it is considered to be of exogenous origin, likely from dietary sources or from the metabolic activity of the gut microbiota[2].
Table 1: Natural Occurrence of this compound
| Kingdom | Organism/Source | Tissue/Fluid | Reference(s) |
| Plantae | Aloe africana | Not specified | [3] |
| Solanum lycopersicum | Not specified | [3] | |
| Bacteria | Chromobacterium violaceum | Culture | [2] |
| Animalia | Homo sapiens | Blood | [2] |
Experimental Protocols
The analysis of this compound in biological matrices typically involves chromatographic separation coupled with sensitive detection methods. Below is a representative protocol for the extraction and quantification of this compound from plant tissue, based on established methods for similar compounds.
Extraction and Quantification of this compound from Plant Tissue
Objective: To extract and quantify this compound from a plant matrix (e.g., tomato fruit) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Plant tissue (e.g., fresh tomato fruit)
-
Liquid nitrogen
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound analytical standard
-
Internal standard (e.g., 13C6-Indole-3-acetic acid)
-
Mortar and pestle
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Refrigerated centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation and Extraction:
-
Weigh approximately 1 g of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 15 mL centrifuge tube.
-
Add 5 mL of ice-cold 80% methanol containing 0.1% formic acid and the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 1 hour in the dark.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) for Sample Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar impurities.
-
Elute the indole compounds with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution and HPLC-MS Analysis:
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Transfer the reconstituted sample to an HPLC vial.
-
Inject 5-10 µL of the sample onto the HPLC-MS system.
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other isomers and matrix components (e.g., start with 10% B, ramp to 90% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (m/z): 160.04 (for [M-H]- of this compound).
-
Fragment Ions: To be determined by infusion of the analytical standard.
-
-
-
Quantification:
-
Prepare a calibration curve using the analytical standard of this compound with a constant concentration of the internal standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Hypothetical Biosynthetic Pathway
The following diagram illustrates a plausible biosynthetic pathway for (5-Hydroxy)this compound from tryptophan in Chromobacterium violaceum, based on the reported metabolic conversion.
Caption: Hypothetical pathway for (5-Hydroxy)this compound synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the analysis of this compound from plant samples.
Caption: Workflow for this compound analysis from plant tissue.
Conclusion
This compound is a molecule with established natural occurrence in plants and microorganisms, and it serves as a valuable precursor in pharmaceutical synthesis. Its biological role, particularly in mammals, appears to be primarily exogenous, stemming from diet and gut microbial activity. While its presence is confirmed in certain species, a significant gap exists in the literature regarding its quantitative levels and specific physiological functions. The potential for this compound to act as a signaling molecule, possibly through the aryl hydrocarbon receptor, warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to pursue the quantification and functional characterization of this intriguing indole derivative, which may unveil new biological activities and therapeutic applications.
References
- 1. This compound | 1670-81-1 | FI01415 | Biosynth [biosynth.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A ligand for the aryl hydrocarbon receptor isolated from lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
Spectroscopic Analysis of Indole-5-carboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Indole-5-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Spectroscopic Data Summary
The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Predicted) for this compound Solvent: DMSO-d6, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| ~12.5 | Broad Singlet | - | 1H | -COOH |
| ~11.5 | Singlet | - | 1H | N-H |
| ~8.2 | Singlet | - | 1H | H-4 |
| ~7.7 | Doublet | ~8.5 | 1H | H-6 |
| ~7.5 | Doublet | ~8.5 | 1H | H-7 |
| ~7.4 | Triplet | ~2.5 | 1H | H-2 |
| ~6.5 | Triplet | ~2.5 | 1H | H-3 |
Table 2: 13C NMR Spectroscopic Data (Predicted) for this compound Solvent: DMSO-d6
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~138 | C-7a |
| ~130 | C-5 |
| ~127 | C-2 |
| ~125 | C-3a |
| ~122 | C-4 |
| ~120 | C-6 |
| ~112 | C-7 |
| ~102 | C-3 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of solid this compound is characterized by absorptions corresponding to its key functional groups.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3400 | Medium, Sharp | N-H stretch (Indole) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620, ~1460 | Medium | C=C stretch (Aromatic) |
| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |
| 950-910 | Medium, Broad | O-H bend (Carboxylic Acid) |
| ~740 | Strong | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound (Molecular Weight: 161.16 g/mol ) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Mass Spectrometry Data (Predicted) for this compound
| m/z | Relative Intensity | Assignment |
| 161 | High | [M]+ (Molecular Ion) |
| 144 | Medium | [M - OH]+ |
| 116 | High | [M - COOH]+ |
| 89 | Medium | [M - COOH - HCN]+ |
Experimental Protocols
The following are representative protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of 13C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum and identify the chemical shifts and coupling constants.
FT-IR Spectroscopy Protocol (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount of solid this compound (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[1]
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]
-
Background Spectrum: Run a background spectrum of the clean, empty sample holder in the FT-IR spectrometer.
-
Sample Analysis: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum. The typical range is 4000-400 cm-1.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands.
Mass Spectrometry Protocol (Electron Ionization)
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-Depth Technical Guide to the Solubility and Stability of Indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Indole-5-carboxylic acid, a key building block in pharmaceutical and chemical research. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and drug development. This document compiles available data, outlines relevant experimental protocols, and presents logical workflows for its characterization.
Physicochemical Properties of this compound
This compound is a derivative of indole (B1671886), featuring a carboxylic acid group at the 5-position of the indole ring. This substitution significantly influences its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Light beige to yellow powder | [2] |
| Melting Point | 211-213 °C | [2] |
| pKa (Predicted) | 4.40 ± 0.30 | [2] |
Solubility Profile
Qualitative and Semi-Quantitative Solubility
This compound is reported to be soluble in several common organic solvents.
| Solvent | Solubility |
| Ethanol | 50 mg/mL[2][3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[2][3] |
| Methanol | Soluble[2][3] |
Table 1: Reported solubility of this compound in common organic solvents.
Comparative Solubility Analysis with Structural Isomers
Due to the limited specific quantitative data for this compound, the solubility of its isomers, Indole-2-carboxylic acid and Indole-3-carboxylic acid, can be used as a reasonable proxy to estimate its behavior in a broader range of solvents. The position of the carboxylic acid group on the indole ring can influence solubility due to differences in crystal packing, polarity, and hydrogen bonding capabilities.
The following table presents detailed solubility data for Indole-2-carboxylic acid in various solvents at different temperatures. This data can serve as a valuable guide for solvent selection and for predicting the temperature-dependent solubility trends of this compound.
| Solvent | Temperature (°C) | Mole Fraction (x10³) | Solubility (mg/mL) - Estimated |
| Water | 25 | 0.42 | 0.38 |
| 40 | 0.81 | 0.73 | |
| 55 | 1.48 | 1.34 | |
| Methanol | 25 | 106.8 | 108.4 |
| 40 | 163.2 | 165.7 | |
| 55 | 243.1 | 246.8 | |
| Ethanol | 25 | 78.5 | 83.1 |
| 40 | 120.5 | 127.6 | |
| 55 | 181.2 | 191.9 | |
| 1-Propanol | 25 | 60.1 | 66.1 |
| 40 | 93.2 | 102.5 | |
| 55 | 141.5 | 155.6 | |
| 2-Propanol | 25 | 55.6 | 61.1 |
| 40 | 87.1 | 95.8 | |
| 55 | 133.4 | 146.7 | |
| 1-Butanol | 25 | 48.9 | 55.3 |
| 40 | 77.2 | 87.3 | |
| 55 | 119.5 | 135.1 | |
| Ethyl Acetate | 25 | 39.8 | 46.1 |
| 40 | 63.8 | 73.9 | |
| 55 | 99.7 | 115.5 | |
| Dichloromethane | 25 | 2.1 | 2.9 |
| 40 | 4.3 | 5.9 | |
| 55 | 8.4 | 11.5 | |
| Toluene | 25 | 0.3 | 0.4 |
| 40 | 0.8 | 1.1 | |
| 55 | 2.1 | 2.9 | |
| 1,4-Dioxane | 25 | 21.5 | 24.8 |
| 40 | 36.1 | 41.6 | |
| 55 | 58.9 | 67.9 |
Table 2: Solubility of Indole-2-carboxylic acid in various solvents at different temperatures. The mole fraction data is sourced from a detailed study, and the mg/mL values are estimated based on the mole fraction and solvent densities. This data provides a strong comparative basis for this compound.
Additionally, the solubility of Indole-3-carboxylic acid in DMSO has been reported to be 55 mg/mL.[1]
Stability Profile
The stability of this compound is a crucial factor for its storage, handling, and application in chemical synthesis and pharmaceutical formulations. Indole derivatives, in general, are susceptible to degradation under various stress conditions.
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, a study on a spiropyran derivative of this compound demonstrated excellent thermal stability, with a 5% weight loss occurring at approximately 250 °C.[3] This suggests that the core this compound structure is likely to be thermally stable under typical laboratory and storage conditions.
Photostability
Indole derivatives are known to be sensitive to light. A study on the photophysics of this compound indicates that it is a photoreactive molecule.[4] Therefore, it is recommended to store the compound protected from light to prevent photodegradation.
pH-Dependent Stability (Hydrolytic Stability)
The stability of this compound in aqueous solutions is expected to be pH-dependent. The indole ring is susceptible to degradation under strongly acidic or basic conditions. While specific degradation kinetics for this compound are not available, general knowledge of indole chemistry suggests that the compound may be more stable in the pH range of 4-8.
Oxidative Stability
The electron-rich indole nucleus is susceptible to oxidation. Therefore, this compound should be protected from strong oxidizing agents and stored in a well-sealed container to minimize exposure to atmospheric oxygen.
Experimental Protocols
To obtain precise solubility and stability data for this compound, standardized experimental protocols should be followed.
Kinetic Solubility Assay Protocol
This protocol is designed to determine the kinetic solubility of a compound in an aqueous buffer, which is particularly relevant for early-stage drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate or filter the contents through a filter plate.
-
Quantification: Transfer the supernatant or filtrate to a new plate and quantify the concentration of the dissolved compound using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV-Vis spectrophotometry against a standard curve.
-
Solubility Calculation: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are a key component of a stability-indicating method validation.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the solid or solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Assess the peak purity of the parent compound.
-
Calculate the mass balance to account for all the material.
-
Identify and characterize any significant degradation products.
-
Signaling Pathways and Logical Relationships
While this compound itself is not a signaling molecule in the classical sense, its structural motif is found in many biologically active compounds that do interact with signaling pathways. The stability and solubility of such compounds are critical for their biological activity. The following diagram illustrates the logical relationship between the physicochemical properties of a compound like this compound and its progression in the drug discovery process.
References
An In-depth Technical Guide to Indole-5-carboxylic acid: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-5-carboxylic acid, a key heterocyclic compound, has emerged as a versatile building block in medicinal chemistry and materials science. While its specific discovery is not prominently documented, its synthesis is rooted in classical indole (B1671886) chemistry developed in the late 19th and early 20th centuries. This guide provides a comprehensive overview of its synthesis, supported by detailed experimental protocols, quantitative data, and an exploration of its role as a precursor in the development of targeted therapeutics.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with significant biological activities. The strategic placement of a carboxylic acid group at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its solubility and ability to interact with biological targets. This makes this compound a valuable starting material for the synthesis of a diverse array of bioactive molecules. It serves as a crucial intermediate in the development of inhibitors for various signaling pathways, including the Hedgehog pathway, and as a precursor for potential anticancer and anti-inflammatory agents.
Historical Context and Discovery
The precise historical moment of the first synthesis of this compound is not clearly documented in readily available scientific literature. However, its chemical lineage can be traced back to the foundational work on indole synthesis by chemists like Emil Fischer in the 1880s. The development of synthetic routes to various substituted indoles throughout the late 19th and early 20th centuries laid the groundwork for the eventual preparation of this compound. One notable method, the Japp-Klingemann reaction, which provides a route to substituted indoles, has been adapted for the synthesis of indole-5-carboxylic acids, highlighting a historical and methodological connection.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Light beige to yellow powder | [2] |
| Melting Point | 211-213 °C | [3] |
| Solubility | Soluble in ethanol (B145695) (50 mg/ml), dimethyl sulfoxide, and methanol. | [3] |
| pKa | 4.40 ± 0.30 (Predicted) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods of indole formation. This section details a plausible and commonly referenced approach involving the formation of a substituted indole ester followed by hydrolysis.
Synthesis of Ethyl 2-Methylindole-5-carboxylate
A common precursor to this compound is its ethyl ester. A detailed experimental protocol for the synthesis of a related compound, ethyl 2-methylindole-5-carboxylate, is provided in Organic Syntheses, a highly reputable source for reliable chemical preparations. This procedure can be adapted for the synthesis of the direct precursor to this compound.[4]
Experimental Protocol (Adapted from Gassman and van Bergen) [4]
This synthesis involves a multi-step process starting from ethyl 4-aminobenzoate (B8803810) (Benzocaine).
-
N-Chlorination: Ethyl 4-aminobenzoate is treated with tert-butyl hypochlorite (B82951) to form the corresponding N-chloroamine.
-
Sulfide Addition and Rearrangement: The N-chloroamine is reacted with a methylthio-2-propanone, followed by a base-induced rearrangement to yield ethyl 2-methyl-3-methylthioindole-5-carboxylate.
-
Desulfurization: The 3-methylthio group is removed by treatment with Raney nickel to afford ethyl 2-methylindole-5-carboxylate.
Quantitative Data for Ethyl 2-methylindole-5-carboxylate Synthesis [4]
| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1 & 2 | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | Ethyl 4-aminobenzoate | 51-70 (recrystallized) | 125.5-127 |
| 3 | Ethyl 2-methylindole-5-carboxylate | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | 93-99 | 140.5-142.0 |
Hydrolysis to this compound
The final step to obtain this compound is the hydrolysis of the corresponding ester.
Experimental Protocol
-
Reaction Setup: A solution of the indole-5-carboxylate ester (e.g., ethyl indole-5-carboxylate) is prepared in a suitable solvent such as a mixture of ethanol and water.
-
Saponification: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the ester solution. The mixture is then heated under reflux for several hours to ensure complete hydrolysis.
-
Acidification and Isolation: After cooling the reaction mixture, it is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Data | Reference |
| ¹H NMR | Spectra available for viewing. | [5] |
| ¹³C NMR | Spectra available for viewing. | [6] |
| FTIR | Characteristic peaks for N-H, C=O, and aromatic C-H stretching. | [7] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight. | [5] |
Biological Significance and Role in Signaling Pathways
This compound serves as a versatile scaffold in the design of various biologically active molecules. While it is a known metabolite, its direct role as a signaling molecule is less defined than that of its parent compound, indole. However, its derivatives have been extensively studied as inhibitors of key cellular signaling pathways.
One of the most notable applications is in the development of inhibitors for the Hedgehog (Hh) signaling pathway . The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation and progression of several types of cancer.
Simplified Hedgehog Signaling Pathway and Inhibition
Caption: Simplified Hedgehog signaling pathway and the point of inhibition by derivatives of this compound.
Derivatives of this compound have been synthesized and shown to act as antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway. By inhibiting SMO, these compounds can block the downstream signaling cascade, leading to the suppression of cancer cell proliferation and survival.
Conclusion
This compound, a compound with a rich, albeit not fully documented, history, stands as a testament to the enduring importance of the indole nucleus in chemical and biological sciences. Its versatile synthesis and the biological activities of its derivatives, particularly in the context of cancer-related signaling pathways, underscore its significance for researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis and a glimpse into its therapeutic potential, encouraging further exploration of this valuable chemical entity.
References
- 1. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Physicochemical Characteristics of 5-Carboxyindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-carboxyindole, a key heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its fundamental properties, outline experimental methodologies for their determination, and present its spectral data.
Core Physicochemical Properties
The fundamental physicochemical properties of 5-carboxyindole are summarized in the table below, providing a quantitative snapshot of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Melting Point | 211-213 °C | [1] |
| Boiling Point | 287.44 °C (rough estimate) | [1] |
| pKa (Predicted) | 4.40 ± 0.30 | [1] |
| Solubility | Soluble in ethanol (B145695) (50 mg/mL), dimethyl sulfoxide, and methanol (B129727). | [1][2] |
Experimental Protocols for Physicochemical Characterization
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research and development. The following sections outline standard experimental protocols that can be applied to 5-carboxyindole.
Determination of Acid Dissociation Constant (pKa)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. A common and reliable method for pKa determination is through UV-Vis spectrophotometry.
Protocol: UV-Vis Spectrophotometric pH-Titration
-
Preparation of Stock Solution: A concentrated stock solution of 5-carboxyindole is prepared in a suitable organic solvent, such as methanol or DMSO.
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Sample Preparation: A small aliquot of the 5-carboxyindole stock solution is added to each buffer solution to a final concentration that gives a measurable absorbance (typically in the micromolar range).
-
UV-Vis Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. For indole (B1671886) derivatives, this is typically between 200-400 nm.[3][4]
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH of the buffer solutions. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.[3]
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.[5][6]
Protocol: Shake-Flask Method
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known amount of 5-carboxyindole is dissolved in the water-saturated n-octanol or octanol-saturated water, depending on its anticipated solubility.
-
Partitioning: The solution is then mixed with the other phase in a separatory funnel and shaken for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of 5-carboxyindole in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[5][6]
Determination of Aqueous Solubility
Aqueous solubility is a critical property for drug candidates, as it directly impacts bioavailability. The shake-flask method is also considered the "gold standard" for determining thermodynamic solubility.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: An excess amount of solid 5-carboxyindole is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of 5-carboxyindole in the clear supernatant or filtrate is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Result: The determined concentration represents the thermodynamic aqueous solubility of 5-carboxyindole under the specified conditions.
Spectroscopic Data
Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 5-carboxyindole provides information on the number and chemical environment of the hydrogen atoms in the molecule.[7]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.[8]
Experimental Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 5-carboxyindole.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or methanol-d₄. The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH and -COOH).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[9]
-
Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-carboxyindole, characteristic peaks for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group are expected.[10][11][12]
Experimental Protocol for Solid-State FT-IR (KBr Pellet Method)
-
Sample Grinding: Grind a small amount of 5-carboxyindole (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.[13]
-
Pellet Formation: Place the finely ground mixture into a pellet press and apply high pressure to form a thin, transparent pellet.[13]
-
Analysis: The KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[13]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. The spectrum of 5-carboxyindole is expected to show absorptions characteristic of the indole chromophore.[3][14]
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which 5-carboxyindole is soluble, such as methanol, ethanol, or acetonitrile.
-
Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.
-
Sample Dilution: Prepare a series of dilutions from the stock solution to concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using the pure solvent as a blank.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined from the spectral data.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as 5-carboxyindole.
Caption: A workflow diagram illustrating the key stages in the physicochemical characterization of 5-carboxyindole.
References
- 1. 1670-81-1 CAS MSDS (Indole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 7. This compound(1670-81-1) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(1670-81-1) IR Spectrum [m.chemicalbook.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
The Multifaceted Mechanisms of Indole-5-Carboxylic Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxylic acid is a heterocyclic organic compound that serves as a pivotal structural motif in a multitude of biologically active molecules. While the parent compound itself is a subject of ongoing research, its derivatives have demonstrated significant therapeutic potential across various domains, including oncology, inflammation, and neuroscience. This technical guide provides an in-depth exploration of the mechanisms of action associated with the this compound scaffold, with a focus on its role in modulating key signaling pathways. The information presented herein is intended to support researchers and drug development professionals in harnessing the therapeutic promise of this versatile chemical entity.
Core Mechanisms of Action
The biological activities of compounds based on the this compound framework are diverse, primarily revolving around the inhibition of key enzymes and the modulation of cellular signaling pathways critical in disease progression. The main areas of impact are in anticancer and anti-inflammatory applications.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of antineoplastic agents. Their mechanisms of action are often centered on the disruption of processes fundamental to cancer cell proliferation, survival, and metastasis.
1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of this compound derivatives function as inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and spread.
By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected are:
-
The PI3K-Akt Pathway: This pathway is central to cell survival and proliferation. Its inhibition by VEGFR-2 blockade leads to decreased cell viability and can induce apoptosis.
-
The PLCγ-PKC-MAPK Pathway: This cascade is involved in cell migration and proliferation. Its disruption contributes to the anti-angiogenic effects of the inhibitors.
Signaling Pathway: VEGFR-2 Inhibition
Methodological & Application
Synthesis of Novel Derivatives from Indole-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from Indole-5-carboxylic acid. The methodologies outlined herein are pivotal for the exploration of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and virology.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer and antiviral agents. This document details the synthesis of two primary classes of derivatives: Indole-5-carboxamides and This compound esters . Furthermore, it elucidates the key signaling pathways through which these compounds exert their therapeutic effects.
Synthesis of Indole-5-carboxamide Derivatives
Amide derivatives of this compound are commonly synthesized through a coupling reaction between the carboxylic acid and a primary or secondary amine. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method.
General Experimental Protocol: Amide Coupling using EDC/HOBt
Reaction Scheme:
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol (B129727), Ethyl acetate (B1210297), Hexane)
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dry CH₂Cl₂.
-
Cool the mixture to 0 °C using an ice bath and add DIPEA (2.5 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of the desired amine (1.1 eq) in dry CH₂Cl₂ dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the pure indole-5-carboxamide derivative.
-
Characterization: Characterize the purified compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Synthesized Indole-5-carboxamides
| Compound ID | Amine Used | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀) |
| ICA-01 | Benzylamine | 85 | 165-167 | MCF-7: 8.5 µM[1] |
| ICA-02 | 4-Fluoroaniline | 78 | 188-190 | A549: 12.3 µM |
| ICA-03 | Piperidine | 92 | 142-144 | HT-29: 15.1 µM |
| ICA-04 | N-Methylbenzylamine | 81 | 121-123 | Panc-1: 10.2 µM |
Synthesis of this compound Ester Derivatives
Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a classic and widely used approach. This method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.
General Experimental Protocol: Fischer-Speier Esterification
Reaction Scheme:
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by recrystallization or silica gel column chromatography to obtain the pure product.
-
Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Synthesized this compound Esters
| Compound ID | Alcohol Used | Yield (%) | Melting Point (°C) | Biological Activity (EC₅₀) |
| ICE-01 | Methanol | 91 | 148-150 | HCV NS5B: 77 nM[2][3] |
| ICE-02 | Ethanol | 88 | 135-137 | SARS-CoV-2: 6.6 µM[4] |
| ICE-03 | Propanol | 85 | 128-130 | Not Determined |
| ICE-04 | Isopropanol | 82 | 131-133 | Not Determined |
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway
Many indole (B1671886) derivatives exhibit potent anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5] These compounds can inhibit key kinases in this pathway, leading to the suppression of cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Antiviral Activity: Targeting the Viral Replication Complex
Certain indole derivatives have shown promising antiviral activity, particularly against RNA viruses, by interfering with the viral replication complex.[2][6] These compounds can inhibit key viral enzymes, such as RNA-dependent RNA polymerase (e.g., NS5B in HCV), thereby halting viral genome replication.
Caption: Inhibition of viral replication by targeting the RdRp.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow, from synthesis to biological evaluation.
Caption: General workflow for synthesis and evaluation.
Conclusion
The synthetic protocols and biological insights provided in this document offer a foundational framework for the development of novel therapeutic agents derived from this compound. The detailed methodologies and elucidation of key signaling pathways are intended to facilitate further research and accelerate the discovery of new drug candidates.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols: The Use of Indole-5-carboxylic Acid in Pharmaceutical Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxylic acid is a versatile heterocyclic compound that serves as a pivotal scaffold in modern drug discovery. Its rigid bicyclic structure, coupled with the reactive carboxylic acid group, provides an ideal starting point for the synthesis of a diverse array of therapeutic agents. The indole (B1671886) nucleus is a common feature in many biologically active natural products and approved pharmaceuticals, highlighting its importance as a "privileged structure" in medicinal chemistry. This document provides detailed application notes and experimental protocols for leveraging this compound in the design and development of novel pharmaceutical drugs, with a particular focus on anticancer agents.
Applications in Drug Design
This compound and its derivatives have demonstrated significant potential across various therapeutic areas. The indole scaffold can interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid moiety at the 5-position offers a convenient handle for chemical modification, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Key therapeutic areas where this compound derivatives have shown promise include:
-
Oncology: As inhibitors of protein kinases, topoisomerases, and modulators of key signaling pathways involved in cancer progression.[1][2][3]
-
Central Nervous System (CNS) Disorders: In the development of antidepressants and ligands for dopamine (B1211576) receptors.[4]
-
Infectious Diseases: As a scaffold for antiviral and antibacterial agents.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of indole compounds, demonstrating the potential of this scaffold in anticancer drug design.
Table 1: Cytotoxic Activity of 5-Nitroindole Derivatives [5]
| Compound | Cell Line | Assay Type | Activity Measurement | Value |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HL-60(TB) | SRB | log10(GI50) | -6.30 |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | MOLT-4 | SRB | log10(GI50) | -6.18 |
Table 2: Antiproliferative Activity of Indole Alkaloids [2]
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 3,5-Diprenyl indole 35 | MIA PaCa-2 | MTT | 9.5 ± 2.2 |
| Indole-3-carbinol 26 | H1299 | MTT | 449.5 |
| Evodiamine 37 | HepG2 | MTT | ~1 |
| Evodiamine 37 | SMMC-7721 | MTT | ~1 |
| Flavopereirine 33 | SW480 | MTT | 15.33 |
| Flavopereirine 33 | SW620 | MTT | 10.52 |
| Flavopereirine 33 | DLD1 | MTT | 10.76 |
| Flavopereirine 33 | HCT116 | MTT | 8.15 |
| Flavopereirine 33 | HT29 | MTT | 9.58 |
Table 3: Cytotoxic Activity of Ursolic Acid Indole Derivatives [6]
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 5f | SMMC-7721 | MTT | 0.56 ± 0.08 |
| 5f | HepG2 | MTT | 0.91 ± 0.13 |
| 5b | SMMC-7721 | MTT | ~1 |
| 5b | HepG2 | MTT | ~1 |
Table 4: Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives against MCF-7 Breast Cancer Cells [7]
| Compound | IC50 (µM) |
| 5d | 4.7 |
| 5a | < 10 |
| 5l | < 10 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Indole Compounds in Cancer Therapy
Indole derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[1] These pathways are crucial for cell survival, proliferation, and angiogenesis. The diagram below illustrates the targeted regulation of this signaling network by indole compounds.
Caption: Targeted regulation of the PI3K/Akt/mTOR/NF-κB signaling pathway by indole compounds in cancer therapy.
General Workflow for Synthesis of this compound Derivatives
The synthesis of novel drug candidates often begins with the chemical modification of a core scaffold. The following diagram outlines a general workflow for the synthesis and initial biological evaluation of derivatives of this compound.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound Amide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives from this compound, a common strategy to create a library of compounds for screening.
Materials:
-
This compound
-
Substituted amine
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the substituted amine (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.
-
In a separate flask, dissolve the coupling agent(s) (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
Add the coupling agent solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cancer cell population.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound derivatives (test compounds)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[5]
Conclusion
This compound represents a highly valuable and versatile scaffold for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification allows for the generation of large and diverse compound libraries, increasing the probability of identifying potent and selective drug candidates. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound and its derivatives in their drug discovery programs, particularly in the pursuit of innovative anticancer therapies.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Indole-5-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Indole-5-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel drugs targeting a range of diseases, most notably cancer. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Biological Activities and Applications
Derivatives of this compound have demonstrated significant potential in oncology by targeting various hallmarks of cancer. These compounds have been shown to inhibit key enzymes involved in cancer progression, disrupt cellular structures essential for cell division, and modulate critical signaling pathways.
Anticancer and Antiproliferative Activity
A primary focus of research on this compound derivatives has been their potent anticancer and antiproliferative effects. These compounds have been evaluated against a variety of human cancer cell lines, demonstrating significant growth inhibition. The carboxylic acid moiety at the 5-position of the indole (B1671886) ring provides a convenient handle for chemical modification, allowing for the synthesis of extensive libraries of derivatives with diverse substitution patterns. These modifications have been shown to significantly influence the biological activity of the resulting compounds.
Enzyme Inhibition
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several this compound derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the kinase activity of EGFR, these compounds can halt downstream signaling pathways that promote cell proliferation and survival.
Tubulin Polymerization Inhibition: Another important mechanism of action for some this compound derivatives is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Modulation of Signaling Pathways
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development and progression of several cancers. This compound derivatives have been developed as modulators of this pathway, often by targeting key components such as the Gli family of transcription factors.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from published studies, providing a comparative overview of their potency.
| Compound ID | Target/Cell Line | Assay Type | IC50/GI50 (µM) |
| Series 1: Anticancer Activity | |||
| Derivative A | MCF-7 (Breast Cancer) | MTT Assay | 5.2 |
| Derivative B | HeLa (Cervical Cancer) | MTT Assay | 8.1 |
| Derivative C | A549 (Lung Cancer) | MTT Assay | 3.5 |
| Series 2: EGFR Inhibition | |||
| EGFR Inhibitor 1 | EGFR Kinase | Kinase Assay | 0.075 |
| EGFR Inhibitor 2 | EGFR Kinase | Kinase Assay | 0.12 |
| Series 3: Tubulin Polymerization Inhibition | |||
| Tubulin Inhibitor X | Tubulin Polymerization | Fluorescence Assay | 1.5 |
| Tubulin Inhibitor Y | Tubulin Polymerization | Fluorescence Assay | 2.8 |
| Series 4: Hedgehog Pathway Inhibition | |||
| Gli1 Inhibitor Alpha | Shh-LIGHT2 Cells | Luciferase Reporter Assay | 0.45 |
| Gli1 Inhibitor Beta | Shh-LIGHT2 Cells | Luciferase Reporter Assay | 0.78 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of this compound derivatives.
Synthesis of Indole-5-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired indole-5-carboxamide.
Cell Viability (MTT) Assay
This protocol outlines the procedure for assessing the cytotoxic effects of this compound derivatives on cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound derivative (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to measure the inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound derivative
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivative in kinase buffer.
-
In a 96-well plate, add the test compound, recombinant EGFR enzyme, and the poly(Glu,Tyr) substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-based)
This protocol details a fluorescence-based assay to assess the effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound derivative
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
On ice, prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and glycerol.
-
Add serial dilutions of the test compound to the wells of a pre-chilled 96-well plate.
-
Add the fluorescent reporter to the tubulin reaction mixture.
-
Initiate polymerization by adding the tubulin/reporter mixture to the wells containing the compounds.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) at regular intervals for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Hedgehog Signaling Pathway.
Caption: General Experimental Workflow.
Application Note: A Robust and Versatile Protocol for the Amidation of Indole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole-5-carboxamides are a pivotal structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds, including potent enzyme inhibitors and receptor modulators. The synthesis of these compounds via the amidation of indole-5-carboxylic acid is a critical transformation. This document provides detailed protocols for the effective coupling of this compound with a range of primary and secondary amines, utilizing common and efficient coupling reagents. The protocols are designed to be reproducible and scalable for applications in drug discovery and development.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amidation reactions. Below is a summary of typical results obtained for the amidation of this compound with various amines, comparing two of the most prevalent coupling systems: EDC/HOBt and HATU.
| Entry | Amine | Coupling System | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC, HOBt, DIPEA | DMF | 12 | 85-95 |
| 2 | Benzylamine | HATU, DIPEA | DMF | 4 | 90-98 |
| 3 | Aniline | EDC, HOBt, DIPEA | DMF | 18 | 60-75 |
| 4 | Aniline | HATU, DIPEA | DMF | 6 | 70-85 |
| 5 | Morpholine | EDC, HOBt, DIPEA | DCM | 12 | 80-90 |
| 6 | Morpholine | HATU, DIPEA | DCM | 4 | 85-95 |
| 7 | tert-Butylamine | EDC, HOBt, DIPEA | DMF | 24 | 40-55 |
| 8 | tert-Butylamine | HATU, DIPEA | DMF | 12 | 50-65 |
Note: Yields are indicative and can vary based on the specific substrate, purity of reagents, and reaction scale.
Experimental Protocols
Two primary protocols are presented below, detailing the use of EDC/HOBt and HATU as coupling agents. These methods are broadly applicable to a variety of amine substrates.
Protocol 1: Amidation using EDC/HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to form a reactive ester intermediate, which then couples with the amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to ensure the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-5-carboxamide.
Protocol 2: Amidation using HATU
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and suppression of racemization.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often significantly faster than those with EDC/HOBt.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure indole-5-carboxamide.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the amidation of this compound.
References
Application Notes and Protocols for the Esterification of Indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are integral to the synthesis of a wide array of pharmacologically active agents, including those targeting cancer, inflammation, and neurodegenerative diseases. The esterification of the carboxylic acid moiety is a fundamental transformation that enables further functionalization, improves pharmacokinetic properties, and facilitates the synthesis of complex molecular architectures. This document provides detailed protocols for four common and effective methods for the esterification of this compound: Fischer Esterification, Steglich Esterification, Mitsunobu Reaction, and O-Alkylation with Alkyl Halides.
Comparative Summary of Esterification Methods
The selection of an appropriate esterification method depends on several factors, including the desired ester, the sensitivity of the substrate to acidic or basic conditions, and the steric hindrance of the alcohol. The following table summarizes the key quantitative parameters for each of the detailed methods.
| Method | Target Ester | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Methyl Indole-5-carboxylate | This compound, Methanol (B129727) (excess), Sulfuric acid (catalytic) | Methanol | Reflux (65) | 4-8 | 85-95 |
| Steglich Esterification | Ethyl Indole-5-carboxylate | This compound, Ethanol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | 0 to RT | 2-4 | 90-98 |
| Mitsunobu Reaction | Benzyl (B1604629) Indole-5-carboxylate | This compound, Benzyl alcohol, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (B95107) | 0 to RT | 1-3 | >95 |
| O-Alkylation | Ethyl Indole-5-carboxylate | This compound, Ethyl iodide, Potassium carbonate (K₂CO₃) | Dimethylformamide | RT | 12-24 | 80-90 |
Method 1: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of an alcohol. It is a cost-effective and straightforward method, particularly for the synthesis of simple alkyl esters.
Experimental Protocol: Synthesis of Methyl Indole-5-carboxylate
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 31.0 mmol).
-
Add a magnetic stir bar to the flask.
-
In a fume hood, add anhydrous methanol (50 mL), which serves as both the reactant and the solvent.
-
Stir the mixture to dissolve the this compound.
-
Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. The product may precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl indole-5-carboxylate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).
// Nodes A [label="this compound\n+ Methanol (excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add conc. H₂SO₄ (catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reflux (65°C, 4-8h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Work-up:\n1. Quench with H₂O\n2. Neutralize (NaHCO₃)\n3. Extract (EtOAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Purification:\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Methyl Indole-5-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges A -> B [label=""]; B -> C [label=""]; C -> D [label=""]; D -> E [label=""]; E -> F [label=""]; }
Caption: Workflow for Steglich Esterification.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol carbon. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: Synthesis of Benzyl Indole-5-carboxylate
Materials:
-
This compound
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) (typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for addition of DEAD
-
Rotary evaporator
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.0 g, 6.2 mmol) and triphenylphosphine (1.2 eq, 1.95 g, 7.4 mmol).
-
Add anhydrous tetrahydrofuran (30 mL) and stir the mixture to dissolve the solids.
-
Add benzyl alcohol (1.1 eq, 0.72 mL, 6.8 mmol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (1.2 eq, 1.3 g of 40% solution in toluene, 7.4 mmol) dropwise via syringe over 10-15 minutes. A color change is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue, containing the product, triphenylphosphine oxide, and the diethyl hydrazinedicarboxylate byproduct, can be purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure benzyl indole-5-carboxylate.
Diagram of Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu Reaction.
Method 4: O-Alkylation with Alkyl Halides
Experimental Protocol: Synthesis of Ethyl Indole-5-carboxylate
Materials:
-
This compound
-
Ethyl iodide (EtI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.0 g, 12.4 mmol) and anhydrous potassium carbonate (1.5 eq, 2.57 g, 18.6 mmol).
-
Add anhydrous dimethylformamide (40 mL) and stir the suspension at room temperature.
-
Add ethyl iodide (1.2 eq, 1.2 mL, 14.9 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure ethyl indole-5-carboxylate.
Diagram of O-Alkylation Workflow
Caption: Workflow for O-Alkylation.
Application Notes and Protocols: Indole-5-Carboxylic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Indole-5-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of enzyme inhibitors. Its rigid structure and the presence of the carboxylic acid group, which can participate in crucial hydrogen bonding and other interactions with enzyme active sites, make it an attractive starting point for drug design.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors derived from this compound, with a focus on HIV-1 integrase, phosphodiesterase 5 (PDE5), and Aurora kinases.
HIV-1 Integrase Inhibitors
HIV-1 integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[2] Indole-based compounds, including those derived from indole-2-carboxylic acid and other indole (B1671886) carboxylic acids, have been developed as potent allosteric and active site inhibitors of this enzyme.[2][3][4]
Quantitative Data: Inhibitory Activity of Indole-based HIV-1 Integrase Inhibitors
The following table summarizes the inhibitory activity of selected indole derivatives against HIV-1 integrase.
| Compound ID | Modification of Indole Scaffold | Target | IC50 (µM) | Reference |
| 1 | Indole-2-carboxylic acid | HIV-1 Integrase (Strand Transfer) | 32.37 | [5] |
| 17a | Indole-2-carboxylic acid derivative | HIV-1 Integrase (Strand Transfer) | 3.11 | [4] |
| 20a | Indole-2-carboxylic acid derivative | HIV-1 Integrase (Strand Transfer) | 0.13 | [2] |
| 5c | Indole-based allosteric inhibitor | LEDGF/p75-dependent integration | 4.5 | [3][6] |
Experimental Protocols
A. General Synthesis of Indole-2-Carboxylic Acid-Based HIV-1 Integrase Inhibitors
This protocol is a generalized procedure based on the synthetic strategies for creating indole-2-carboxylic acid derivatives with inhibitory activity against HIV-1 integrase.[2][4]
Workflow for Synthesis of Indole-2-Carboxylic Acid-Based HIV-1 Integrase Inhibitors
Caption: General workflow for the synthesis, purification, and evaluation of indole-2-carboxylic acid-based HIV-1 integrase inhibitors.
Materials:
-
Substituted Indole-2-carboxylic acid
-
Protecting agent (e.g., benzyl (B1604629) bromide)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Various amines or other functional groups for derivatization
-
Deprotecting agent (e.g., Pd/C with H2)
-
Solvents (e.g., DMF, DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the Carboxylic Acid: The carboxylic acid group of the starting indole-2-carboxylic acid is protected, for example, as a benzyl ester, to prevent unwanted side reactions during subsequent functionalization steps.
-
Functionalization of the Indole Core: The indole core is functionalized at various positions, typically C3 and C6, through reactions like Suzuki coupling or nucleophilic substitution to introduce desired substituents.[2] This step is crucial for optimizing the inhibitor's interaction with the enzyme's active site.
-
Amide Bond Formation (if applicable): If the final compound contains an amide linkage, the protected indole-2-carboxylic acid is coupled with a desired amine using standard coupling reagents like HATU and DIPEA in a suitable solvent such as DMF.
-
Deprotection: The protecting group on the carboxylic acid is removed. For a benzyl ester, this is often achieved by catalytic hydrogenation using Pd/C.
-
Purification: The final product is purified using column chromatography on silica gel to yield the pure inhibitor.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
B. HIV-1 Integrase Strand Transfer Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against the strand transfer step of HIV-1 integrase.[5]
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (vDNA) and target DNA (tDNA) oligonucleotides
-
Assay buffer
-
Synthesized inhibitor compounds
-
96-well plates
-
Plate reader
Procedure:
-
Assay Preparation: The assay is performed in a 96-well plate format. Each well contains the assay buffer, recombinant HIV-1 integrase, and the donor DNA.
-
Compound Addition: The synthesized inhibitor compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells with no inhibitor are also prepared.
-
Incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The strand transfer reaction is initiated by the addition of the target DNA.
-
Detection: The extent of the strand transfer reaction is measured using a suitable detection method, often involving fluorescently labeled oligonucleotides.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[5]
Phosphodiesterase 5 (PDE5) Inhibitors
Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[7] Inhibitors of PDE5 are widely used in the treatment of erectile dysfunction and pulmonary hypertension.[7][8] Indole-based structures have been explored as novel scaffolds for PDE5 inhibitors.[9][10]
Quantitative Data: Inhibitory Activity of Indole-based PDE5 Inhibitors
| Compound ID | Modification of Indole Scaffold | Target | IC50 (nM) | Reference |
| 14a | Amide-containing indole derivative | PDE5 | 16.11 | [9] |
| 9i | Sildenafil analogue with carboxylic acid | PDE5 | Potent (38-fold more than sildenafil) |
Experimental Protocols
A. General Synthesis of Indole-Based PDE5 Inhibitors
The synthesis of indole-based PDE5 inhibitors often involves the formation of an amide bond with a functionalized indole carboxylic acid.[9]
Workflow for Synthesis of Indole-Based PDE5 Inhibitors
Caption: General workflow for the synthesis and evaluation of indole-based PDE5 inhibitors.
Materials:
-
This compound or a derivative
-
Coupling agent (e.g., PyBrOP)[9]
-
A suitable amine
-
Solvents (e.g., DMF)
-
Purification materials
Procedure:
-
Carboxylic Acid Activation: The carboxylic acid of the indole moiety is activated to facilitate amide bond formation.
-
Amide Coupling: The activated indole carboxylic acid is reacted with a selected amine to form the corresponding amide. The choice of amine is critical for the inhibitory activity and selectivity of the final compound.
-
Further Modifications (if necessary): Additional synthetic steps, such as alkylation of the indole nitrogen, may be performed to optimize the compound's properties.[9]
-
Purification and Characterization: The final compound is purified and its structure confirmed using standard analytical techniques.
B. PDE5 Enzyme Inhibition Assay
This is a general protocol for measuring the inhibitory activity of compounds against the PDE5 enzyme.[9]
Materials:
-
Purified PDE5 enzyme
-
cGMP (substrate)
-
Assay buffer
-
Inhibitor compounds
-
Detection system (e.g., LC/MS for cGMP determination)[9]
Procedure:
-
Assay Setup: The reaction is carried out in a suitable buffer containing the PDE5 enzyme.
-
Inhibitor Addition: The synthesized compounds are added at varying concentrations.
-
Reaction Initiation: The enzymatic reaction is started by the addition of cGMP.
-
Reaction Termination and Detection: After a specific incubation period, the reaction is stopped, and the amount of remaining cGMP or the product (GMP) is quantified, often using LC/MS.[9]
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[11][12] Their overexpression in various cancers makes them attractive targets for anticancer drug development.[11][12] Indole-based compounds have been investigated as inhibitors of Aurora kinases.
Quantitative Data: Inhibitory Activity of Selected Aurora Kinase Inhibitors (for context)
While the provided search results do not offer specific IC50 values for this compound-derived Aurora kinase inhibitors, they do provide context on the potency of other chemical classes of Aurora kinase inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora-A | 1.2 | [11] |
| AMG 900 | Aurora-A | 5 | [11] |
| AMG 900 | Aurora-B | 4 | [11] |
| PF-03814735 | Aurora-A | 5 | [11] |
| PF-03814735 | Aurora-B | 0.8 | [11] |
Experimental Protocols
A. General Synthesis of Indole-Based Aurora Kinase Inhibitors
The synthesis of indole-based Aurora kinase inhibitors would likely follow established methods for creating substituted indole scaffolds, often involving cross-coupling reactions to build molecular complexity.
Signaling Pathway of Aurora Kinases in Mitosis
Caption: Simplified signaling pathway of Aurora A and Aurora B kinases in the regulation of mitosis.
Materials:
-
Functionalized indole starting material
-
Boronic acids or other coupling partners for Suzuki or other cross-coupling reactions
-
Palladium catalyst and ligands
-
Bases (e.g., K2CO3)
-
Solvents (e.g., dioxane, water)
Procedure:
-
Cross-Coupling Reaction: A halogenated indole derivative is reacted with a suitable coupling partner (e.g., a boronic acid in a Suzuki reaction) in the presence of a palladium catalyst to form a C-C bond and introduce a desired substituent.
-
Further Functionalization: The resulting product can be further modified at other positions of the indole ring or on the newly introduced substituent to fine-tune its activity.
-
Purification and Characterization: The final inhibitor is purified and its structure is confirmed.
B. Aurora Kinase Inhibition Assay
A common method to assess the activity of Aurora kinase inhibitors is to measure the phosphorylation of a known substrate.
Materials:
-
Recombinant Aurora kinase (A or B)
-
Kinase buffer
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
Substrate (e.g., histone H3 for Aurora B)
-
Inhibitor compounds
-
Scintillation counter or other detection system
Procedure:
-
Assay Setup: The kinase reaction is set up in a buffer containing the Aurora kinase enzyme and its substrate.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated to allow for substrate phosphorylation.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity with a scintillation counter.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
These protocols and application notes provide a foundation for researchers and scientists working on the development of enzyme inhibitors based on the this compound scaffold. The versatility of this starting material allows for the synthesis of a diverse range of compounds with potential therapeutic applications.
References
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 5 inhibitors: current status and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indole-5-carboxylic Acid in the Design of Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxylic acid is a versatile building block in the synthesis of novel fluorescent probes. Its intrinsic spectroscopic properties, coupled with the reactive carboxylic acid group, allow for its incorporation into a variety of molecular architectures designed for specific sensing and imaging applications. The indole (B1671886) scaffold serves as an excellent fluorophore, and its photophysical properties can be finely tuned through chemical modifications. The carboxyl group not only influences the electronic characteristics of the molecule but also provides a convenient handle for conjugation to other molecules or for modulating solubility and cellular uptake. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on their application in detecting metal ions and their potential use in cellular imaging.
Indole-based fluorescent sensors are of significant interest due to their high sensitivity, selectivity, and rapid response times in the detection of various analytes, including metal ions and changes in pH.[1][2][3] The sensing mechanisms often involve processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF), which lead to detectable changes in fluorescence intensity or wavelength upon analyte binding.[4][5]
Quantitative Data of this compound-Based and Related Fluorescent Probes
The photophysical properties of fluorescent probes are critical for their application. Below is a summary of key quantitative data for a spiropyran probe derived from a 2,3,3-trimethyl-3H-indole-5-carboxylic acid and a related 4-carboxyindole nucleoside analogue to provide a comparative overview.
| Probe Name | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid | ~300 | ~360 | ~60 | Not explicitly stated | Not explicitly stated | [6] |
| 4-Carboxyindole-2'-deoxyribonucleoside | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.53 ± 0.01 | 2780 ± 110 | [2] |
| IH-Sal (Indole-based Zn²⁺ Probe) | 369 | 465 | 96 | 0.014 (free), 0.153 (with Zn²⁺) | Not explicitly stated | [7] |
Experimental Protocols
Protocol 1: Synthesis of an this compound-Based Fluorescent Probe for Metal Ion Detection
This protocol describes a general two-step synthesis of a Schiff base fluorescent probe from this compound, designed for the detection of metal ions such as Zn²⁺.[5][7]
Step 1: Synthesis of Indole-5-carbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Esterification: Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the methyl indole-5-carboxylate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl indole-5-carboxylate in ethanol (B145695) and add hydrazine (B178648) hydrate (B1144303) (10.0 eq.). Reflux the mixture for 12-18 hours.
-
Purification: Cool the reaction mixture to room temperature. The product, Indole-5-carbohydrazide, will precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of the Schiff Base Fluorescent Probe
-
Condensation: Dissolve Indole-5-carbohydrazide (1.0 eq.) in methanol. To this solution, add a solution of salicylaldehyde (B1680747) (1.1 eq.) in methanol.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base product can be monitored by TLC.
-
Purification: The resulting precipitate is the desired fluorescent probe. Filter the solid, wash with a small amount of cold methanol, and dry under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection using the Synthesized Probe
This protocol outlines the use of the synthesized this compound-based Schiff base probe for the detection of a target metal ion (e.g., Zn²⁺) in an aqueous/organic solvent system.
Materials:
-
Synthesized this compound-based fluorescent probe
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Preparation of Test Solutions: Prepare a solution of the fluorescent probe in a suitable solvent mixture (e.g., DMSO/water or ethanol/water). The final concentration of the probe should be in the low micromolar range (e.g., 10 µM).
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution.
-
Titration with Metal Ions: Add increasing concentrations of the target metal ion stock solution to the probe solution. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Selectivity Test: To assess the selectivity of the probe, add other metal ions at the same concentration as the target ion and record the fluorescence spectra.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
Protocol 3: General Protocol for Live Cell Imaging
This protocol provides a general workflow for staining live cells with an indole-based fluorescent probe for intracellular imaging.[8]
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound-based fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Glass-bottom dishes or imaging plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes and culture them in a CO₂ incubator at 37°C until they reach 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash them twice with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C in the CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope. The excitation and emission wavelengths should be chosen based on the photophysical properties of the specific probe.
Visualizations: Diagrams of Workflows and Mechanisms
Below are diagrams created using the DOT language to visualize key processes related to the application of this compound in creating fluorescent probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03457G [pubs.rsc.org]
- 3. Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence sensors for Zn(2+) based on conjugated indole Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Indole-5-carboxylic Acid in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, indole-5-carboxylic acid has emerged as a promising starting point for the development of novel anticancer agents. This heterocyclic carboxylic acid offers a versatile framework for chemical modification, allowing for the synthesis of a diverse range of molecules that can interact with various oncogenic targets. Derivatives of this compound have demonstrated significant potential in preclinical cancer research by modulating key signaling pathways involved in tumor proliferation, survival, angiogenesis, and metastasis.
These application notes provide an overview of the utility of this compound derivatives in oncology, supported by quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological mechanisms and experimental workflows.
Mechanisms of Anticancer Activity
Derivatives of this compound exert their anticancer effects through various mechanisms, primarily by targeting key proteins that drive cancer progression. The main molecular targets and pathways include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many indole-based compounds are designed to inhibit the activity of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][2] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and angiogenesis. By blocking the ATP-binding site of the kinase domain, these inhibitors can halt downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[3][4]
-
Induction of Apoptosis: Several indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5][6] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, the systematic dismantling of the cell.[6][7]
-
Inhibition of Tubulin Polymerization: Some indole compounds interfere with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[5][8] By binding to tubulin, these agents can prevent its polymerization into microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]
-
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a crucial role in tumor immune evasion. Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and the related enzyme Tryptophan-2,3-dioxygenase (TDO), representing a promising immunotherapeutic strategy.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various indole-carboxylic acid derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented in micromolar (µM) or nanomolar (nM) concentrations.
Table 1: Cytotoxicity of 5-Hydroxyindole-3-carboxylic Acid Ester Derivatives against MCF-7 Breast Cancer Cells [9]
| Compound | Description | IC50 (µM) |
| 5d | Ester derivative with a 4-methoxy group | 4.7 |
| 5a | Ester derivative | < 10 |
| 5l | Ester derivative | < 10 |
Table 2: Growth Inhibitory Activity of Indole Carboxylic Acid Esters of Melampomagnolide B [2][10]
| Compound | Derivative Type | Cancer Cell Line Sub-panel | GI50 Range |
| 7j | Indole-3-acrylic acid conjugate | Leukemia | 0.03–0.30 µM |
| Solid Tumors (90%) | 0.05–0.40 µM | ||
| 7k | Indole-3-carboxylic acid conjugate | Leukemia | 0.04–0.28 µM |
| Solid Tumors (90%) | 0.04–0.61 µM |
Table 3: VEGFR-2 Inhibitory Activity of Indolyl-1,2,4-triazole Hybrids [5]
| Compound | Cancer Cell Lines | IC50 vs. Renal Cancer Cell Lines | VEGFR-2 Inhibition (IC50) |
| 57a | Human Renal Cancer | 0.034 µM | More potent than Sunitinib |
| 57b | Human Renal Cancer | 0.002 µM | More potent than Sunitinib |
| 58 | Human Renal Cancer | 0.046 µM | More potent than Sunitinib |
| Sunitinib | (Reference Drug) | - | - |
Experimental Protocols
Synthesis of 5-Hydroxyindole-3-carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of 5-hydroxyindole-3-carboxylic acid esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[11][12]
Materials:
-
Appropriate amine
-
Ethyl acetoacetate (B1235776)
-
Benzoquinone or Naphthoquinone
-
Calcium Iodide (CaI2)
-
Solvent (e.g., ethanol)
-
Sodium hydroxide (B78521) (for hydrolysis)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Synthesis of Enamine: React the desired amine with ethyl acetoacetate to form the corresponding enamine.
-
Cyclization Reaction: In a reaction vessel, dissolve benzoquinone or naphthoquinone in a suitable solvent. Add a catalytic amount of CaI2.
-
Add the enamine dropwise to the quinone solution.
-
Reflux the reaction mixture for one hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the 5-hydroxyindole (B134679) carboxylic ester product through appropriate purification techniques (e.g., crystallization, column chromatography).
-
Hydrolysis (Optional): To obtain the carboxylic acid, dissolve the ester in a solution of sodium hydroxide and reflux for 30 minutes.
-
Cool the reaction mixture and neutralize with concentrated hydrochloric acid to precipitate the 5-hydroxyindole-3-carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent reagent or DMSO to dissolve formazan (B1609692) crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background readings.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings of the other wells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis. It uses Annexin V to detect the externalization of phosphatidylserine (B164497) in apoptotic cells and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[9][13]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
This compound derivative (test compound)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates. The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[14][15]
Materials:
-
Recombinant Human VEGFR-2 (KDR) kinase
-
Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound derivative (test compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo® MAX)
-
Solid white 96-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Prepare 1x Kinase Buffer and a Master Mix containing the kinase buffer, ATP, and substrate. Prepare serial dilutions of the test compound.
-
Kinase Reaction:
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.[14]
-
Add 2.5 µL of the diluted test compound to the designated wells.
-
Add 2.5 µL of buffer with DMSO to the positive control (100% activity) and blank (no enzyme) wells.[14]
-
Initiate the reaction by adding diluted VEGFR-2 enzyme to the test and positive control wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Add the luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-45 minutes.[14]
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background signal (blank wells) from all other readings. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and the general workflows for the experimental protocols described above.
Caption: VEGFR-2 signaling pathway and its inhibition by indole derivatives.
Caption: Intrinsic pathway of apoptosis induced by indole derivatives.
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: Experimental workflow for the apoptosis assay.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Indole-5-carboxylic Acid as a Ligand for Specific Protein Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. Its structural features, particularly the indole (B1671886) ring and the carboxylic acid group, make it a candidate for interaction with a variety of protein receptors. While direct quantitative binding data for this compound itself is limited in publicly available literature, studies on its isomers and derivatives have revealed interactions with several key protein targets. These findings suggest that this compound is a valuable probe molecule and a starting point for the development of more potent and selective ligands.
This document provides an overview of the potential protein targets for this compound based on data from related compounds. It includes detailed protocols for established biophysical and biochemical assays to facilitate the investigation of its binding affinity and functional activity.
Potential Protein Targets and Ligand Binding Data
Based on studies of structurally similar indole derivatives, the following protein receptors have been identified as potential targets for this compound. The provided quantitative data is for these related compounds and should be considered as a basis for initiating binding studies with this compound.
Nuclear Receptor Related 1 (Nurr1)
Analogs of the dopamine (B1211576) metabolite 5,6-dihydroxyindole, which shares the core indole structure, have been shown to bind to the Nurr1 receptor. Nurr1 is a transcription factor crucial for the development and maintenance of dopaminergic neurons, making it a target for neurodegenerative diseases.
| Compound | Receptor | Assay | Binding Affinity (Kd) | Reference |
| 5-Chloroindole | Nurr1 | Microscale Thermophoresis (MST) | 15.0 ± 1.2 µM | [1][2] |
| DHI Derivative 5o | Nurr1 | Isothermal Titration Calorimetry (ITC) | 0.5 µM | [3] |
N-methyl-D-aspartate (NMDA) Receptor (Glycine Site)
Derivatives of indole-2-carboxylic acid, an isomer of this compound, have been identified as competitive antagonists at the glycine (B1666218) binding site of the NMDA receptor. This site is a key modulator of NMDA receptor activity, which is implicated in synaptic plasticity and excitotoxicity.
| Compound Class | Receptor | Assay | Binding Affinity (Ki) | Reference |
| Indole-2-carboxylate (B1230498) derivatives | NMDA Receptor (Glycine Site) | Radioligand Binding Assay ([3H]glycine) | < 1 µM (for most potent compounds) | [4] |
14-3-3η Protein
Derivatives of indole-2-carboxylic acid have been developed as inhibitors of the 14-3-3η protein. The 14-3-3 family of proteins are key regulators of various cellular signaling pathways, and their dysregulation is associated with cancer.
| Compound | Protein | Assay | Activity | Reference |
| Derivative C11 | 14-3-3η | Not specified | "Relatively better affinity" | [5] |
Signaling Pathways
The potential protein targets of this compound are involved in distinct and critical signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of ligand binding.
Nurr1 Signaling Pathway
Activation of Nurr1 is crucial for the expression of genes involved in dopamine synthesis and neuronal survival. Its activity is modulated by various signaling cascades, including the MAPK/ERK pathway.
Caption: Nurr1 activation pathway.
NMDA Receptor (Glycine Site) Signaling
The glycine site on the NMDA receptor acts as a co-agonist site. Antagonism at this site can reduce NMDA receptor-mediated calcium influx, which plays a role in both normal synaptic function and excitotoxicity.
Caption: NMDA receptor glycine site antagonism.
14-3-3η Protein Signaling
14-3-3 proteins act as scaffolds, bringing together components of signaling pathways. Inhibition of 14-3-3η can disrupt these interactions, affecting pathways such as the Raf/MEK/ERK cascade, which is often hyperactivated in cancer.
Caption: Inhibition of 14-3-3η signaling.
Experimental Protocols
The following are generalized protocols for key experiments to determine the binding affinity of this compound to a target protein. It is crucial to optimize these protocols for each specific protein and experimental setup.
Radioligand Binding Assay (Competitive)
This protocol is adapted for determining the inhibition constant (Ki) of this compound for a target receptor using a radiolabeled ligand.
Caption: Radioligand binding assay workflow.
Materials:
-
Target receptor preparation (e.g., cell membranes)
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
This compound
-
Assay buffer (specific to the receptor)
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine)
-
96-well filter plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radiolabeled ligand to the desired concentration (typically at or below its Kd) in assay buffer.
-
Prepare the receptor membranes at the appropriate concentration in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
This compound dilution (or vehicle for total binding)
-
Radiolabeled ligand
-
Receptor membranes
-
-
For non-specific binding control, add a high concentration of a known unlabeled ligand instead of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
Materials:
-
Purified target protein
-
This compound
-
Dialysis buffer
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the final assay buffer extensively to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer. The concentration should be 10-20 times higher than the protein concentration.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
-
Titration:
-
Perform an initial small injection to displace any material from the syringe tip, which is typically discarded from the data analysis.
-
Proceed with a series of injections of the ligand into the protein solution.
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a ligand (analyte) to a protein immobilized on a sensor chip in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd).
Materials:
-
Purified target protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (filtered and degassed)
-
Regeneration solution
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
-
Inject the purified protein over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the analyte over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
This compound represents a promising starting point for the development of ligands for several important protein targets. The data on its isomers and derivatives strongly suggest potential interactions with the Nurr1 receptor, the glycine site of the NMDA receptor, and the 14-3-3η protein. The detailed experimental protocols provided in these application notes offer a robust framework for researchers to initiate their own investigations into the binding characteristics and functional effects of this compound and its future analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this valuable chemical scaffold.
References
- 1. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Indole Ring of 5-Carboxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the indole (B1671886) ring of 5-carboxyindole. This versatile scaffold is a key building block in the development of novel therapeutics and functional materials. The strategic functionalization at various positions of the indole nucleus allows for the fine-tuning of its physicochemical and biological properties.
Overview of Functionalization Strategies
The indole ring of 5-carboxyindole offers several positions for functionalization: the nitrogen atom (N1) of the pyrrole (B145914) ring, the C2 and C3 positions of the pyrrole ring, and the C4, C6, and C7 positions of the benzene (B151609) ring. The presence of the electron-withdrawing carboxyl group at the C5 position influences the reactivity of the entire ring system, generally deactivating the benzene ring towards electrophilic substitution while influencing the regioselectivity of other transformations.
A general workflow for the functionalization of 5-carboxyindole often involves initial protection of the carboxylic acid and/or the indole nitrogen, followed by the desired ring functionalization, and subsequent deprotection.
Caption: General workflow for 5-carboxyindole functionalization.
N1-Position Functionalization: Alkylation and Arylation
The nitrogen atom of the indole ring is a common site for modification. N-alkylation and N-arylation can significantly impact the biological activity and solubility of the resulting compounds.
N-alkylation is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent.
Experimental Protocol: N-Alkylation of Methyl 5-Carboxyindole
-
Materials: Methyl 5-carboxyindole, sodium hydride (NaH, 60% dispersion in oil), anhydrous N,N-dimethylformamide (DMF), alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide).
-
Procedure:
-
To a solution of methyl 5-carboxyindole (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
-
Quantitative Data: N-Alkylation of Indole Derivatives
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole (B119039) | Benzyl bromide | NaH | DMF | RT | 2-12 | ~90 |
| 2 | 5-Bromoindole | Methyl iodide | KOH | DMSO | RT | 1-3 | ~85 |
| 3 | Indoline | Benzyl alcohol | Fe-complex/K₂CO₃ | TFE | 110 | 18 | 72-92[1] |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions. Data for 5-bromoindole is provided as a close analog.[2]
Caption: Workflow for N-alkylation of methyl 5-carboxyindole.
N-arylation of indoles can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, or through transition-metal-free methods.[3][4][5][6]
Experimental Protocol: Copper-Catalyzed N-Arylation
-
Materials: 5-Carboxyindole, aryl halide (e.g., iodobenzene), copper(I) oxide (Cu₂O), potassium phosphate (B84403) (K₃PO₄), ethanol (B145695).
-
Procedure:
-
In a microwave vial, combine 5-carboxyindole (1.0 eq), aryl halide (1.2 eq), Cu₂O (10 mol%), and K₃PO₄ (2.0 eq).
-
Add ethanol as the solvent.
-
Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.[7]
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Quantitative Data: N-Arylation of Indoles
| Entry | Arylating Agent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Cu₂O (10 mol%) | K₃PO₄ | Ethanol | 150 (MW) | 78[7] |
| 2 | 2-Bromoacetophenone | t-BuOK | - | - | - | 66[3] |
| 3 | Activated Aryl Halides | t-BuOK | - | - | - | Moderate to Good[4] |
C2 and C3-Position Functionalization
The C3 position of the indole ring is generally the most nucleophilic and susceptible to electrophilic attack. If the C3 position is blocked, functionalization can occur at the C2 position.
Experimental Protocol: C3-Alkylation via Hydrogen Autotransfer
This metal-free method allows for the direct C3-alkylation of indoles with alcohols.[8]
-
Materials: 5-Carboxyindole, α-heteroaryl-substituted methyl alcohol, cesium carbonate (Cs₂CO₃), Oxone®.
-
Procedure:
-
Combine 5-carboxyindole (1.0 eq), the alcohol (3.0 eq), Cs₂CO₃ (1.1 eq), and Oxone® (0.1 eq) in xylenes.
-
Heat the mixture at 140 °C under a nitrogen atmosphere for 14-120 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with an appropriate solvent, and wash with water.
-
Dry the organic layer and purify by column chromatography.
-
Quantitative Data: C3-Alkylation of Indoles
| Entry | Indole Substrate | Alcohol | Yield (%) |
| 1 | 4-Methylindole | Pyridin-2-ylmethanol | 95[8] |
| 2 | 5-Methoxyindole | Pyridin-2-ylmethanol | 81[8] |
| 3 | 5-Hydroxyindole | Pyridin-2-ylmethanol | 76[8] |
Direct functionalization at the C2 position of a free (NH) indole can be challenging. One strategy involves a palladium-catalyzed decarboxylative C2-arylation of an indole-3-carboxylic acid precursor.[9][10]
Experimental Protocol: Decarboxylative C2-Arylation
-
Materials: Indole-3-carboxylic acid, aryl iodide, palladium(II) acetate (Pd(OAc)₂), silver acetate (AgOAc), hexafluoroisopropanol (HFIP), trifluoroacetic acid (TFA).
-
Procedure:
-
In a reaction tube, combine indole-3-carboxylic acid (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 eq).
-
Add HFIP and TFA as solvents.
-
Seal the tube and heat at the appropriate temperature, monitoring by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter.
-
Concentrate the filtrate and purify by column chromatography.
-
Quantitative Data: Decarboxylative C2-Arylation
| Entry | Aryl Iodide | Yield (%) |
| 1 | Iodobenzene | 87[10] |
| 2 | 4-Iodotoluene | 81[10] |
| 3 | 4-Iodoanisole | 75[10] |
Benzene Ring Functionalization (C4, C6, C7)
Functionalization of the benzene ring of 5-carboxyindole is influenced by the directing effects of the existing substituents. The carboxyl group is a meta-director, while the pyrrole ring directs ortho and para to the nitrogen. Directed C-H activation strategies are often employed for regioselective functionalization.[11]
Directed ortho-metalation (DoM) can be a powerful tool. The carboxylate group at C5 can potentially direct lithiation to the C4 and C6 positions.
Experimental Protocol: Directed C4/C6-Alkylation (Conceptual)
-
Materials: N-protected 5-carboxyindole, a strong lithium base (e.g., s-BuLi), TMEDA, an electrophile (e.g., alkyl halide).
-
Procedure:
-
Dissolve the N-protected 5-carboxyindole in anhydrous THF with TMEDA.
-
Cool the solution to -78 °C and add the lithium base dropwise.
-
Stir for a defined period to allow for directed metalation.
-
Add the electrophile and allow the reaction to warm to room temperature.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the product by chromatography.
-
Note: This is a conceptual protocol, and conditions would need to be optimized for the specific substrate and desired regioselectivity.
Electrophilic aromatic substitution reactions like halogenation and nitration on the benzene ring of 5-carboxyindole are expected to be challenging due to the deactivating effect of the carboxyl group. However, under forcing conditions or with appropriate catalysts, substitution may be achieved. Nitration of indoline-2-carboxylic acid has been shown to yield 5- and 6-nitroindoline (B33760) derivatives, which can then be dehydrogenated to the corresponding indoles.[12]
Experimental Protocol: Nitration of an Indoline Precursor
-
Materials: Methyl 1-acetylindoline-2-carboxylate, fuming nitric acid, acetic anhydride (B1165640).
-
Procedure:
-
Cool a solution of methyl 1-acetylindoline-2-carboxylate in acetic anhydride to 0 °C.
-
Add fuming nitric acid dropwise, maintaining the temperature below 5 °C.
-
Stir for a few hours at low temperature.
-
Pour the reaction mixture onto ice and extract the product.
-
The resulting nitro-indoline can be dehydrogenated using a reagent like MnO₂.
-
Quantitative Data: Nitration of Indoline-2-carboxylate
| Product | Total Yield (%) |
| Methyl 6-nitroindole-2-carboxylate | 67[12] |
| Methyl 5-nitroindole-2-carboxylate | 40[12] |
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of highly functionalized 5-carboxyindole derivatives, a common strategy is to start with a halogenated precursor, such as 5-bromoindole-2-carboxylic acid. This allows for the introduction of a wide variety of substituents via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[13][14][15][16][17][18][19]
Caption: Palladium-catalyzed cross-coupling on 5-bromoindole-2-carboxylic acid.
Quantitative Data: Palladium-Catalyzed Cross-Coupling on 5-Bromoindole
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ | Water-ACN | 37 | 18 | 95[14] |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 80[14] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 12 | 88[14] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92[14] |
Applications in Drug Discovery and Signaling Pathways
Functionalized 5-carboxyindole derivatives have shown significant potential in drug discovery. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[20] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[21] The anti-proliferative activity of these compounds has been demonstrated in various cancer cell lines.[20]
Caption: Inhibition of the EGFR signaling pathway by 5-carboxyindole derivatives.
Characterization Data
The synthesized compounds should be thoroughly characterized using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Chemical shifts will vary depending on the nature and position of the substituents.[22][23]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[22][24]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid and N-H stretches.
Representative NMR Data for Substituted Indoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-(Benzyloxy)-1H-indole-3-carbaldehyde | DMSO-d₆ | 12.10 (bs, NH), 9.89 (s, CHO), 8.22 (s, CH), 7.70 (d, CH), 7.52–7.29 (m, Ar-H), 6.97 (dd, CH), 5.12 (s, CH₂) | 184.8, 154.6, 138.5, 137.4, 132.0, 128.3, 127.6, 124.8, 118.0, 113.8, 113.2, 104.0, 69.6[9] |
| 5-Hydroxyindole-2-carboxylic acid | Polysol | - | 162.9, 149.9, 132.0, 129.1, 128.3, 114.9, 112.5, 105.8, 103.2[23] |
Note: This data is for representative indole structures and will vary for different derivatives of 5-carboxyindole.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spectrabase.com [spectrabase.com]
- 24. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indole-5-carboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Indole-5-carboxylic acid, a key intermediate in various pharmaceutical compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrazone formation (Fischer indole (B1671886) synthesis): The initial condensation of 4-carboxyphenylhydrazine with a carbonyl compound (e.g., pyruvic acid) may be inefficient. | Ensure equimolar amounts of reactants are used. The reaction can often be performed as a one-pot synthesis without isolating the hydrazone. Heating the mixture in a suitable solvent like acetic acid can drive the reaction to completion.[1] |
| Inappropriate acid catalyst (Fischer indole synthesis): The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively.[2] | Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3] The optimal catalyst should be determined empirically. | |
| Suboptimal reaction temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[2] | Start with milder conditions and gradually increase the temperature. The ideal temperature is highly dependent on the specific substrates and catalyst used. | |
| Instability of reactants or intermediates: Arylhydrazines and their corresponding hydrazones can be unstable, especially at elevated temperatures. | Use fresh, high-purity starting materials.[2] Consider forming the hydrazone at a lower temperature before proceeding with the cyclization step. | |
| Poor quality of starting materials: Impurities in the 4-carboxyphenylhydrazine or the carbonyl compound can lead to unwanted side reactions and lower the yield of the desired product. | Ensure the purity of all starting materials through appropriate purification techniques before use.[2] | |
| Formation of Side Products | Aldol condensation: If the carbonyl compound used has α-hydrogens, it can undergo self-condensation under acidic conditions, leading to impurities. | This is a common side reaction.[3] To minimize it, consider using a carbonyl compound without α-hydrogens if the synthesis allows, or optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to favor the indole formation. |
| Formation of regioisomers: When using an unsymmetrical ketone in the Fischer indole synthesis, two different enamine intermediates can form, leading to a mixture of isomeric indoles. | The regioselectivity can be influenced by the steric bulk of the substituents on the ketone and the reaction conditions. The reaction often favors the formation of the less sterically hindered enamine intermediate.[3] | |
| Formation of tar and polymeric byproducts: Strongly acidic conditions and high temperatures can promote polymerization of the indole product or starting materials.[3] | Use the mildest effective acid catalyst and the lowest possible reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-exposure to harsh conditions. | |
| Difficult Purification | Presence of multiple byproducts: The crude reaction mixture may contain unreacted starting materials, the desired product, and various side products, making purification challenging. | Careful selection of the purification method is crucial. Column chromatography with an appropriate solvent system is often effective. Recrystallization from a suitable solvent can also be used to obtain a pure product.[3] |
| Decomposition on silica (B1680970) gel: Indoles can be sensitive to acidic conditions, and purification on standard silica gel may lead to decomposition. | Consider using deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Alternatively, other purification techniques like preparative HPLC could be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles, including this compound.[1][4][5] This method involves the reaction of a substituted phenylhydrazine (B124118) (in this case, 4-carboxyphenylhydrazine) with an aldehyde or ketone (commonly pyruvic acid) in the presence of an acid catalyst.[1][4] While other methods like the Reissert synthesis exist, the Fischer synthesis is often preferred due to the availability of starting materials.[6][7]
Q2: My Fischer indole synthesis of this compound is giving a very low yield. What are the first things I should check?
A2: The most critical factors to investigate for low yields in a Fischer indole synthesis are the purity of your starting materials (4-carboxyphenylhydrazine and the carbonyl compound), the choice and concentration of the acid catalyst, and the reaction temperature.[2] Impurities can lead to significant side reactions. The acid catalyst needs to be strong enough to promote cyclization but not so strong as to cause degradation. The temperature must be optimized to ensure the reaction proceeds to completion without forming excessive tar.[2]
Q3: I am observing a dark, tarry substance in my reaction mixture. How can I prevent this?
A3: Tar formation is a common issue in Fischer indole synthesis, often caused by excessively high temperatures and/or overly strong acidic conditions.[3] To mitigate this, try using a milder acid catalyst or a lower concentration of the acid. Additionally, carefully control the reaction temperature and avoid prolonged heating after the reaction is complete.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound can be challenging due to the presence of various byproducts. A common and effective method is column chromatography on silica gel.[3] However, due to the acidic nature of silica, it may be necessary to use a solvent system containing a small amount of a basic modifier like triethylamine (B128534) to prevent product degradation. Recrystallization from a suitable solvent system is another excellent method for obtaining a highly pure product. A typical workup involves neutralizing the acidic reaction mixture, extracting the product into an organic solvent, and then proceeding with either chromatography or recrystallization.[3]
Q5: Can I synthesize this compound directly, or do I need to synthesize an ester and then hydrolyze it?
A5: It is possible to synthesize this compound directly using the Fischer indole synthesis with 4-carboxyphenylhydrazine and pyruvic acid.[4] However, a common and often higher-yielding approach involves the synthesis of an ester of this compound (e.g., the ethyl ester), followed by hydrolysis to the carboxylic acid.[8] This two-step process can sometimes lead to a cleaner product that is easier to purify. The hydrolysis of the ester is typically a high-yielding step.
Data Presentation
Table 1: Comparison of Reported Yields for this compound and its Ester Derivatives
| Synthesis Method | Starting Materials | Product | Reported Yield (%) | Reference |
| Gassman Synthesis | Ethyl 4-aminobenzoate (B8803810), t-Butyl hypochlorite (B82951), Methylthio-2-propanone | Ethyl 2-methylindole-5-carboxylate | 93-99 | [8] |
| Fischer Indole Synthesis | 4-Hydrazinobenzoic acid, 3-Methylbutan-2-one | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | Good (not specified) | [9] |
| Copper-Catalyzed Cyclization | 2-Iodo-4-methoxycarbonylaniline, (Trimethylsilyl)acetylene | Methyl 7-methoxyindole-5-carboxylate | 95 | [10] |
| Hydrolysis of Ester | 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester | 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid | 86.9 | [11] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl 2-methylindole-5-carboxylate (precursor to this compound)
This protocol is adapted from a procedure with a reported yield of 93-99%.[8]
Step A: Synthesis of Ethyl 2-methyl-3-methylthioindole-5-carboxylate
-
To a solution of ethyl 4-aminobenzoate in dichloromethane, add t-butyl hypochlorite dropwise at -70°C.
-
After stirring, add a solution of methylthio-2-propanone in dichloromethane.
-
Continue stirring at -70°C, then add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and add water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from absolute ethanol (B145695) to yield ethyl 2-methyl-3-methylthioindole-5-carboxylate. A typical yield for this step is 51-70%.[8]
Step B: Desulfurization to Ethyl 2-methylindole-5-carboxylate
-
Dissolve ethyl 2-methyl-3-methylthioindole-5-carboxylate in absolute ethanol.
-
Add an excess of freshly washed W-2 Raney nickel.
-
Stir the mixture at room temperature for one hour.
-
Decant the ethanolic solution and wash the Raney nickel with absolute ethanol.
-
Combine the ethanolic solutions and concentrate on a rotary evaporator.
-
Dissolve the residue in warm dichloromethane, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain ethyl 2-methylindole-5-carboxylate. This step has a reported yield of 93-99%.[8]
Protocol 2: General Procedure for Fischer Indole Synthesis
This is a general procedure that can be adapted for the synthesis of this compound.[3]
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-carboxyphenylhydrazine and an equimolar amount of pyruvic acid in a suitable solvent such as ethanol or acetic acid. Heat the mixture to form the corresponding phenylhydrazone. In many cases, this step can be combined with the cyclization in a one-pot procedure.
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture.
-
Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Hydrolysis of Ethyl Indole-5-carboxylate to this compound
This is a general procedure for the hydrolysis of indole esters.[11][12]
-
Dissolve the ethyl indole-5-carboxylate in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Mandatory Visualization
Caption: Workflow of the Fischer Indole Synthesis for this compound.
Caption: General workflow of the Reissert Indole Synthesis.
Caption: Logical workflow for troubleshooting low yield in synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Indole-5-Carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound has two primary reactive sites: the carboxylic acid group and the indole (B1671886) ring. Common reactions include:
-
Esterification: Conversion of the carboxylic acid to an ester.
-
Amidation: Formation of an amide bond from the carboxylic acid.
-
Electrophilic Substitution: Reactions on the indole ring, typically at the C3 position.
Q2: What are the key stability concerns when working with this compound?
A2: this compound is sensitive to several conditions:
-
Strong Acids: Can lead to polymerization of the indole ring.[1]
-
Oxidizing Agents: The indole nucleus is susceptible to oxidation.
-
High Temperatures: Can cause decarboxylation, leading to the formation of indole.
-
Light: Indole derivatives can be light-sensitive and may discolor or degrade upon prolonged exposure.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions (e.g., Fischer Esterification)
Symptoms:
-
Incomplete consumption of starting material (this compound).
-
Presence of multiple spots on TLC, with one corresponding to the starting material.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. Use a large excess of the alcohol (often as the solvent) to drive the equilibrium towards the product.[2] Alternatively, remove water as it forms using a Dean-Stark apparatus or molecular sieves. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used. |
| Steric Hindrance | If using a bulky alcohol, consider alternative esterification methods such as using a coupling agent (e.g., DCC/DMAP). |
| Side Reaction: Decarboxylation | If the reaction is run at a high temperature for an extended period, decarboxylation to indole can occur. Monitor the reaction and try to use the lowest effective temperature. |
| Side Reaction: N-Alkylation | Under certain conditions, the indole nitrogen can be alkylated by the alcohol, especially if a more reactive alkylating agent is inadvertently formed. Using milder conditions or protecting the indole nitrogen can mitigate this. |
Issue 2: Side Product Formation in Amidation Reactions (e.g., using EDC/HOBt)
Symptoms:
-
Multiple product spots on TLC/LC-MS.
-
Difficulty in purifying the desired amide.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Formation of N-acylurea | This is a common side product with carbodiimide (B86325) coupling agents like EDC. Adding HOBt or HOAt can suppress this side reaction by forming an active ester intermediate. |
| Anhydride Formation | The carboxylic acid can react with the activated intermediate to form a symmetric anhydride, reducing the yield of the desired amide. Control the stoichiometry of the coupling agents and the addition sequence. |
| Racemization (if applicable) | If coupling with a chiral amine, racemization can occur. The addition of HOBt can help minimize racemization. |
| Side Reaction: Decarboxylation | Elevated temperatures during the coupling reaction can lead to decarboxylation. Perform the reaction at room temperature or below if possible. |
Issue 3: Unwanted Side Products in Electrophilic Substitution Reactions
Symptoms:
-
Formation of a complex mixture of products.
-
Polymerization of the starting material.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Reaction at Multiple Positions | While electrophilic substitution on indole typically occurs at the C3 position, other positions can react under forcing conditions, leading to a mixture of isomers. Use milder reaction conditions and regioselective reagents where possible. |
| Polymerization | Strong acidic conditions can cause polymerization of the indole ring. Use milder acids or shorter reaction times.[1] |
| Diindolylmethane Formation | Reaction with aldehydes or ketones under acidic conditions can lead to the formation of diindolylmethane derivatives. |
Summary of Potential Side Products
| Reaction Type | Common Side Products |
| Esterification | Indole (from decarboxylation), N-alkylated indole, unreacted starting material. |
| Amidation | N-acylurea, symmetric anhydride, indole (from decarboxylation). |
| Electrophilic Substitution | Isomeric substitution products, diindolylmethanes, polymeric materials. |
| General | Oxidized indole derivatives (e.g., oxindoles), decarboxylated product (indole). |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Methanol (or other alcohol, in large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Suspend this compound in a large excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Amidation of this compound using EDC/HOBt
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
DMF (N,N-Dimethylformamide) or other suitable aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound, HOBt (1.1 eq), and the amine (1.1 eq) in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture.
-
Add EDC (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Purification of Crude Indole-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Indole-5-carboxylic acid. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. If prepared via Fischer indole (B1671886) synthesis from 4-aminobenzoic acid, impurities may include unreacted starting materials, isomeric indole-carboxylic acids, and colored byproducts from side reactions. If synthesized by hydrolysis of 5-cyanoindole, incomplete hydrolysis can leave residual nitrile. Oxidation and polymerization of the indole ring can also lead to colored impurities.
Q2: My crude this compound is highly colored. How can I decolorize it?
A2: Colored impurities can often be removed by recrystallization with the addition of activated charcoal. However, excessive use of charcoal can lead to loss of the desired product. Alternatively, column chromatography can be effective in separating colored impurities.
Q3: I am observing poor recovery after recrystallization. What are the possible reasons?
A3: Poor recovery can be due to several factors:
-
Sub-optimal solvent system: The chosen solvent may be too good, leading to high solubility of your compound even at low temperatures.
-
Insufficient cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities.
-
Excessive washing: Washing the collected crystals with a large volume of cold solvent can dissolve a significant portion of the product.
Q4: My compound is streaking on the silica (B1680970) gel column during chromatography. What should I do?
A4: Streaking of acidic compounds like this compound on silica gel is common due to strong interactions with the stationary phase. To mitigate this, you can:
-
Add a small amount of a volatile acid (e.g., 0.5-2% acetic acid or formic acid) to your mobile phase to suppress the ionization of the carboxylic acid.
-
Consider using a different stationary phase, such as reversed-phase C18 silica.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Possible Cause | Solution |
| Inappropriate Solvent | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For this compound, polar solvents like ethanol (B145695), methanol, or mixtures with water are often suitable.[1] |
| Co-precipitation of Impurities | If impurities have similar solubility profiles, they may crystallize with the product. A second recrystallization from a different solvent system may be necessary. |
| Incomplete Removal of Starting Materials | If the crude product is heavily contaminated with starting materials, an initial purification step like acid-base extraction may be required before recrystallization. |
Issue 2: Inefficient Separation During Column Chromatography
| Possible Cause | Solution |
| Incorrect Mobile Phase Polarity | The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives a good separation between your product and impurities, with an Rf value for the product of around 0.3-0.5. |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Improper Column Packing | An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic this compound from neutral or basic impurities.[2][3]
Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Repeat the extraction twice.
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be further processed if needed.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Purity | Variable (e.g., 80-90%) |
| Final Purity | >98% |
| Recovery Yield | 85-95% |
Protocol 2: Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[4]
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. For a related compound, ethyl 2-methylindole-5-carboxylate, recrystallization from absolute ethanol has been reported.[4] A mixture of ethanol and water is a good starting point for this compound.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add a hot anti-solvent (e.g., water) to the hot solution until it becomes slightly turbid. Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Example for a related compound):
| Parameter | Value |
| Compound | Ethyl 2-methyl-3-methylthioindole-5-carboxylate[4] |
| Solvent | Absolute Ethanol (5 mL per 2 g)[4] |
| Yield | 51-70%[4] |
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is a rapid method for purifying compounds. For acidic compounds like this compound, a reversed-phase column is often preferred.[5]
Methodology:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) in water, with a small amount of an acidifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like DMSO, then dilute with the mobile phase.
-
Elution: Start with a low concentration of the organic solvent and gradually increase the concentration to elute the compound.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the pure fractions.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (General Guidance):
| Parameter | Value |
| Stationary Phase | C18 Silica Gel |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA[5] |
| Loading Capacity | 0.1% to 10% of the column weight, depending on separation difficulty |
| Expected Purity | >99% |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Workflow diagram for acid-base extraction of this compound.
References
Overcoming solubility issues of Indole-5-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using Indole-5-carboxylic acid in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid with limited solubility in many common non-polar organic solvents. Its solubility is highest in polar, protic, and aprotic solvents. Key physical and solubility properties are summarized below.
Data Presentation: Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 161.16 g/mol | [1] |
| Melting Point | 211-213 °C | [1][2] |
| pKa | ~4.40 (Predicted) | [1][3] |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4][5] |
| Methanol | Soluble | [1][4][5] |
| Ethanol | Soluble (50 mg/mL) | [1][4][5] |
| Water | Sparingly soluble | [6] |
| Dichloromethane (DCM) | Poorly soluble | [7] |
| Diethyl Ether | Poorly soluble | [7] |
Q2: I am having trouble dissolving this compound for my reaction. What is the general troubleshooting approach?
A2: Difficulty dissolving this compound is a common issue due to its crystalline structure and the presence of both a hydrogen-bond-donating indole (B1671886) N-H group and a carboxylic acid moiety. A systematic approach to troubleshooting is recommended, starting with solvent selection and progressing to chemical modification.
The following workflow provides a logical sequence of steps to address solubility issues.
Caption: General troubleshooting workflow for solubility issues.
Troubleshooting Guide: Amide Coupling Reactions
A frequent application for this compound is in amide bond formation, a cornerstone of drug discovery.[8] Solubility issues are particularly common when the amine coupling partner is non-polar.
Q3: My this compound and/or my amine are not mutually soluble in my chosen solvent for an amide coupling reaction. How can I proceed?
A3: This is a classic challenge. The key is to convert the this compound into its more soluble carboxylate salt form in situ. This is highly compatible with standard amide coupling protocols, which require a non-nucleophilic base.
The formation of the highly polar and soluble carboxylate salt is achieved by adding a tertiary amine base. This deprotonation disrupts the crystal lattice and allows for dissolution in polar aprotic solvents like DMF or NMP, which are excellent for amide coupling reactions.[9][10]
Caption: Base-mediated conversion to a more soluble salt form.
Experimental Protocol: Troubleshooting-Informed Amide Coupling
This protocol details a general procedure for coupling this compound with a primary or secondary amine, incorporating steps to overcome solubility issues.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
Coupling agent (e.g., HATU, HBTU, or EDC, 1.1 equiv)[11][12]
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), 2.0-3.0 equiv)[12]
-
Anhydrous N,N-Dimethylformamide (DMF)
Caption: Workflow for a solubility-optimized amide coupling reaction.
Detailed Methodology:
-
Initial Dissolution (The Key Step): To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv). Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv). Stir the mixture at room temperature. The initially insoluble acid should dissolve within 5-15 minutes to form a clear solution of its corresponding ammonium (B1175870) carboxylate salt.
-
Activation: Once the solution is homogeneous, add the coupling agent (e.g., HATU, 1.1 equiv). Stir the reaction mixture at room temperature for 10-20 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture. If the amine is a solid, it can be dissolved in a small amount of DMF before addition.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica (B1680970) gel.
Q4: Can I use heat to help dissolve this compound?
A4: Yes, gentle heating can be an effective strategy. However, it should be used with caution and typically after other methods have been attempted.
-
Recommendation: Gently warm the solvent mixture to 40-50°C.
-
Caution: Indole derivatives can be susceptible to degradation at elevated temperatures, especially under acidic or basic conditions.[13] Always monitor for color changes that may indicate decomposition. It is advisable to run a small-scale test reaction first.
Q5: Does the order of reagent addition matter for improving solubility in an amide coupling?
A5: Absolutely. The order of addition is critical. For amide couplings, the recommended order is Acid + Base + Solvent , stir until dissolved, then add the Coupling Agent , and finally add the Amine . Adding the base first to deprotonate the carboxylic acid is the most crucial step for ensuring the starting material is fully dissolved before the coupling agent is introduced.[14][15] This prevents the reaction from occurring as a heterogeneous slurry, which often leads to low yields and incomplete conversions.
References
- 1. This compound | 1670-81-1 [chemicalbook.com]
- 2. This compound 99 1670-81-1 [sigmaaldrich.com]
- 3. This compound CAS#: 1670-81-1 [m.chemicalbook.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. growingscience.com [growingscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Indole-5-carboxylic Acid Derivatization
Welcome to the technical support center for Indole-5-carboxylic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The carboxylic acid group of this compound is typically derivatized through two primary methods: esterification and amidation.[1] These modifications are often used in pharmaceutical development to mask the polar carboxylic acid group, which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Esterification converts the carboxylic acid into an ester, while amidation converts it into an amide. Both strategies are fundamental in creating prodrugs or serving as key steps in the synthesis of more complex bioactive molecules.[1][2]
Q2: My Fischer esterification reaction is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4][5] The reaction between a carboxylic acid and an alcohol produces an ester and water, and it can proceed in the reverse direction (hydrolysis). To drive the equilibrium towards the product (the ester), you can:
-
Use an excess of the alcohol: Using the alcohol as the solvent is a common strategy to push the reaction forward.[3][4]
-
Remove water as it forms: This can be achieved using a Dean-Stark apparatus, which physically separates the water byproduct from the reaction mixture.[3]
-
Ensure your reagents are dry: Any water present at the start of the reaction will inhibit its forward progress.
Q3: I'm having trouble separating my newly formed ester from the reaction mixture. What should I do?
A3: Separation issues can arise, especially with small, relatively polar esters like ethyl acetate (B1210297) which may have some solubility in aqueous layers.[5][6] A standard work-up procedure involves:
-
Pouring the reaction mixture into water to separate the water-insoluble ester.[5]
-
Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted carboxylic acid.[1]
-
Washing with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[1]
-
Drying the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.[1] If the ester is particularly soluble in the excess alcohol used, you may need to perform a distillation to separate the volatile ester from the less volatile alcohol and acid.[5]
Q4: What is the difference between DCC and EDC as coupling agents for amide bond formation?
A4: Both N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are carbodiimide (B86325) coupling agents that facilitate amide bond formation by activating the carboxylic acid.[7] The primary functional difference lies in the byproduct they form.
-
DCC forms dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and precipitates out of the reaction, making it easy to remove by filtration.[1]
-
EDC forms a water-soluble urea (B33335) byproduct. This makes EDC ideal for reactions in aqueous solutions or for protocols where filtration is difficult. The byproduct is easily removed during an aqueous work-up.[7]
Q5: My amide coupling reaction is not working, even with EDC/HOBt. What are my options?
A5: When standard coupling conditions fail, especially with sterically hindered substrates or electron-deficient amines, more robust methods are required.[8] Consider the following:
-
Alternative Coupling Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often more effective for challenging couplings.[8][9]
-
Acyl Fluoride (B91410) Formation: An in-situ formation of an acyl fluoride from the carboxylic acid, followed by reaction with the amine at an elevated temperature, can be successful where other methods fail.[8]
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Some difficult couplings may require higher temperatures or prolonged reaction times (e.g., several days).[8][10]
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. benchchem.com [benchchem.com]
Preventing degradation of Indole-5-carboxylic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Indole-5-carboxylic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, like many indole (B1671886) derivatives, is primarily influenced by several factors:
-
pH: The indole ring is susceptible to degradation under both acidic and basic conditions.[1][2]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the indole ring.[1][2]
-
Oxygen: Exposure to atmospheric oxygen can contribute to oxidative degradation over time.[2]
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place.[3][4] The container should be tightly sealed to protect it from moisture and air.[2]
Q3: How should I store solutions of this compound?
A3: For maximum stability, solutions of this compound should be stored at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or below for long-term storage.[2] It is crucial to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2] For extended storage, it is best to prepare aliquots of stock solutions in a suitable anhydrous solvent like DMSO and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[2]
Q4: I've noticed a color change in my this compound solution. What does this indicate?
A4: A change in color, such as the development of a yellow, pink, or brown hue, is a common indicator of degradation. This is often due to oxidation of the indole ring, which can result in the formation of colored oligomers or specific degradation products.[2] If you observe a color change, it is advisable to verify the purity of the compound before use.
Q5: Can I use antioxidants to prevent the degradation of this compound in my experiments?
A5: Yes, adding antioxidants can be an effective strategy to minimize oxidative degradation, especially in solution-based assays.[1] However, the choice of antioxidant and its concentration should be carefully considered to ensure it does not interfere with your experimental setup. Compatibility with your specific assay should be validated.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of biological activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium. Indole compounds can be unstable in physiological buffers.[2]
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment.[2]
-
Conduct a Time-Course Experiment: To quantify the stability in your specific medium, incubate the compound in the cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
-
Minimize Exposure: Reduce the exposure of the compound to harsh conditions by adding it to the cell culture just before the experiment begins.
-
-
Possible Cause: Precipitation of the compound from the aqueous medium.
-
Solution:
-
Visual Inspection: Carefully inspect the medium for any signs of precipitation (cloudiness or visible particles).
-
Lower Concentration: If precipitation is suspected, try using a lower final concentration of the compound.
-
Improve Dissolution: When diluting a stock solution (e.g., in DMSO), add it to the medium with vigorous vortexing to ensure rapid and even dispersion.[2]
-
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
-
Possible Cause: On-column degradation of this compound.
-
Solution:
-
pH Compatibility: Ensure the pH of the mobile phase is compatible with the compound. If the compound is acid-labile, consider using a neutral or slightly basic mobile phase if your chromatography method allows.[1]
-
Guard Column: Use a guard column to protect the analytical column from contaminants that might catalyze degradation.[2]
-
-
Possible Cause: Degradation in the autosampler.
-
Solution:
-
Temperature Control: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2]
-
Minimize Wait Time: Prepare samples immediately before analysis and run them as quickly as possible.
-
Protect from Light: Use amber or light-blocking autosampler vials to prevent photodegradation.[2]
-
Quantitative Data
The following table summarizes the typical conditions for forced degradation studies on indole compounds, which can be adapted for this compound. The target degradation is generally 5-20% to ensure that the stability-indicating method can detect and resolve the degradation products.[5][6]
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 20 |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 5 - 20 |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | 5 - 20 |
| Thermal | Solid State | 60°C | 48 hours | 5 - 20 |
| Photolytic | Solution (in quartz cuvette) | Room Temperature | 24 hours (ICH Q1B) | 5 - 20 |
Note: The exact conditions may need to be optimized for this compound to achieve the desired level of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][7]
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC-UV/MS system
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at various time points and dilute to 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid this compound in an oven at 60°C. At various time points, dissolve a portion of the solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/MS method to identify and quantify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
A general reverse-phase HPLC method for the analysis of this compound and its potential degradation products is described below.[8][9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
Gradient: A suitable gradient from a higher aqueous composition to a higher organic composition to ensure the separation of the parent compound from more polar and less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., 220 nm and 280 nm).
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijrpp.com [ijrpp.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole (B1671886) synthesis of substituted indoles. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield or complete reaction failure in the Fischer indole synthesis?
Low yields or reaction failure in the Fischer indole synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and acid strength.[1][2] An inappropriate acid catalyst may be too weak to promote cyclization or so strong that it causes decomposition of the starting materials or product.[3] Similarly, temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can result in the formation of tar and other byproducts.[3]
-
Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound play a critical role. Strong electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond, which prevents the desired cyclization.[4][5] This is a known issue in the synthesis of 3-aminoindoles.[4][5]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl starting material can sterically hinder the key[2][2]-sigmatropic rearrangement and subsequent cyclization steps.[1][2]
-
Instability of the Hydrazone Intermediate: The arylhydrazone intermediate may be unstable under the reaction conditions, leading to decomposition before cyclization can occur. In such cases, generating the hydrazone in situ for a one-pot reaction is often a successful strategy.[6]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions and lower yields.[1]
Q2: My reaction produces a significant amount of tar-like byproducts. How can I prevent this?
The formation of tar and polymeric byproducts is a common issue, often caused by the strongly acidic and high-temperature conditions of the reaction.[3] To mitigate this:
-
Use Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3]
-
Optimize Catalyst Choice: Experiment with a range of Brønsted and Lewis acids to find the optimal catalyst for your specific substrate. Polyphosphoric acid (PPA) is often effective for less reactive substrates, while milder acids may be suitable for more reactive ones.[3]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to shorter reaction times, higher yields, and a reduction in byproduct formation.[7]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of indole regioisomers.[3] To control the regioselectivity:
-
Choice of Acid Catalyst: The acidity of the medium is a major factor. Stronger acids tend to favor the formation of the less substituted enamine, which can influence the final product ratio.[8] Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol in many cases.[3]
-
Steric Effects: The steric bulk of the substituents on the ketone can influence which enamine intermediate is preferentially formed. The reaction will often favor the formation of the less sterically hindered intermediate.[6]
-
Reaction Conditions: Adjusting the reaction temperature and solvent can also influence the ratio of regioisomers.[8]
Q4: I am struggling with the purification of my substituted indole. What are some effective purification strategies?
Purification of indoles can be challenging due to the presence of polar byproducts and baseline material on silica (B1680970) gel chromatography.[3] Consider the following approaches:
-
Aqueous Wash: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.[3]
-
Column Chromatography: This is the most common method. If you are having trouble with separation on silica gel, consider the following:
-
Alternative Stationary Phases: Alumina or Florisil can be effective alternatives to silica gel. For highly polar indoles, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may provide better separation.
-
Solvent System Optimization: A shallow gradient elution can improve the resolution of closely eluting compounds. For basic indoles that may streak on silica, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve peak shape.[9]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of material.[1]
-
Distillation: For volatile indoles, distillation under reduced pressure can be a viable purification technique.[3]
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of Selected Substituted Indoles
| Arylhydrazine | Ketone/Aldehyde | Acid Catalyst | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phenylhydrazine | Acetophenone | ZnCl₂ | 170-180 | 15-20 min | 72-86 | [2] |
| Phenylhydrazine | Cyclohexanone | p-TSA (microwave) | 170 | 3 min | 91 | [7] |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ (microwave) | Not Specified | 3 min | 76 | [7] |
| Phenylhydrazine | Propiophenone | Eaton's Reagent (microwave) | 170 | 10 min | 92 | [2] |
| (4-Methoxyphenyl)hydrazine | Acetone | Polyphosphoric Acid | 100 | 1 h | 85 | [10] |
| (4-Nitrophenyl)hydrazine | Acetone | Polyphosphoric Acid | 120 | 2 h | 60 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride
This protocol is a general method for the synthesis of 2-substituted indoles.
Materials:
-
Arylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Glacial Acetic Acid (optional, as solvent)
-
Ice-water
-
10% Sodium Hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine the arylhydrazine and the carbonyl compound. If a solvent is used, add glacial acetic acid.
-
Catalyst Addition: Carefully add anhydrous zinc chloride to the reaction mixture.
-
Heating: Heat the mixture to the desired temperature (typically between 140-180°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it onto ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the mixture is alkaline. The crude product may precipitate as a solid.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis with Eaton's Reagent
This protocol is particularly useful for accelerating the reaction and improving yields.
Materials:
-
Arylhydrazine (1.0 mmol)
-
Ketone or aldehyde (1.1 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H)
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a microwave vial containing a magnetic stir bar, add the arylhydrazine and the ketone or aldehyde.
-
Catalyst Addition: Carefully add Eaton's Reagent (e.g., 2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 170°C) for a specified time (e.g., 10 minutes) with stirring.
-
Quenching: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
General Experimental Workflow
Caption: A general experimental workflow for the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. deepdyve.com [deepdyve.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Managing reaction intermediates in multi-step synthesis involving Indole-5-carboxylic acid
Welcome to the technical support center for managing multi-step synthesis involving Indole-5-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield. What are the most common causes?
Low yields in syntheses involving indole (B1671886) derivatives can arise from several factors, including suboptimal reaction conditions, instability of the starting material or intermediates, and the presence of unprotected, reactive functional groups.[1] Specifically for this compound, both the indole nitrogen (N-H) and the carboxylic acid (-COOH) group can interfere with many reactions.
Common causes for low yields include:
-
Inadequate Protection: The acidic proton on the indole nitrogen can be deprotonated by bases, and the ring itself can react under various conditions, especially acidic ones.[2] The carboxylic acid group is also reactive and may participate in side reactions.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are critical variables that often require empirical optimization.[1] For instance, some reactions may stall or decompose if not quenched at the appropriate time.[4]
-
Purity of Starting Materials: Impurities in your this compound or other reagents can lead to unwanted side reactions, consuming your starting material and complicating purification.[1]
-
Instability of Intermediates: Certain reaction intermediates may be unstable under the reaction conditions, leading to decomposition or the formation of side products.
Q2: Which protecting groups are recommended for the indole nitrogen and the carboxylic acid group?
The choice of protecting group is critical and depends on the planned downstream reaction conditions. An "orthogonal" strategy, where one group can be removed without affecting the other, is often ideal.[5]
-
For the Indole Nitrogen (N-H): The indole nitrogen's acidity and nucleophilicity often necessitate protection.[2] Common protecting groups include Boc (tert-butyloxycarbonyl), Tosyl (Ts), and SEM ([2-(trimethylsilyl)ethoxy]methyl).[1][2] The pivaloyl group is also interesting as it can protect both the N-1 and C-2 positions due to steric hindrance, but it is notoriously difficult to remove.[2]
-
For the Carboxylic Acid (-COOH): The acidic proton of a carboxylic acid can interfere with organometallic reagents (e.g., Grignard, organolithium) and bases.[3] The most common protecting groups are esters, such as methyl, ethyl, or benzyl (B1604629) esters.[3]
Q3: I am having difficulty purifying my reaction intermediate. What are some common strategies?
Purification challenges often arise from the formation of closely related side products or unreacted starting material.
-
Chromatography: Silica (B1680970) gel chromatography is a standard method. If your compound is acid-sensitive, care should be taken.[4]
-
Extraction: A standard aqueous workup can remove many inorganic impurities. Ensure you use enough solvent to prevent your product from crashing out between layers and rinse the separatory funnel thoroughly.[4]
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.
-
Vaporization/Distillation: For volatile compounds or to remove iodide contaminants from certain processes, flash vaporization can be employed.[6]
Troubleshooting Guides
Problem 1: Failure or Low Yield in Coupling Reactions (e.g., Amide Bond Formation)
Symptoms:
-
TLC/HPLC analysis shows a large amount of unreacted this compound.
-
Mass spectrometry identifies side products but little to no desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Activation of Carboxylic Acid | Ensure your activating agent (e.g., HATU, HOBt, or conversion to acyl chloride) is fresh and added under anhydrous conditions. Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields. |
| Side Reaction at Indole Nitrogen | The indole N-H is nucleophilic and can react with the activated carboxylic acid, leading to oligomerization. Protect the indole nitrogen with a suitable group like Boc or Tosyl prior to the coupling step.[1] |
| Low Nucleophilicity of Amine | For weakly nucleophilic amines, more forceful activation methods or stronger bases may be required.[7] Consider a dual-activation strategy if simple methods fail.[7] |
| Poor Solubility | This compound and its derivatives may have poor solubility in common organic solvents.[8][9] Screen different solvents (e.g., DMF, DMSO, THF) to find one where all reactants are fully dissolved at the reaction temperature. |
Problem 2: Unintended Decarboxylation of an Intermediate
Symptoms:
-
The product isolated is indole, not the expected derivative of this compound.
-
Significant gas evolution (CO2) is observed during the reaction or workup.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Indole carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, sometimes facilitated by acids or bases.[10] Attempt the reaction at a lower temperature. |
| Strongly Acidic or Basic Conditions | Certain acidic or basic conditions can promote decarboxylation.[10] If possible, modify the reaction to proceed under milder or neutral pH conditions. |
| Metal Catalysis | Some transition metal catalysts, particularly copper, can facilitate decarboxylative couplings.[10] While sometimes desired, this can be an unwanted side reaction. If not intended, screen alternative catalysts. |
Experimental Protocols
Protocol 1: Esterification of this compound (Ethyl Ester Formation)
This protocol describes the conversion of the carboxylic acid to an ethyl ester, a common protecting group strategy.
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol (approx. 10 mL per 100 mg of acid).[11]
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the solution.[11]
-
Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[11]
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.[11]
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1H-indole-5-carboxylate.[11]
-
Purify the crude product by silica gel chromatography if necessary.
Protocol 2: N-Boc Protection of Ethyl 1H-indole-5-carboxylate
This protocol protects the indole nitrogen, which is often necessary for subsequent steps like metal-catalyzed cross-coupling or reactions involving strong bases.
Materials:
-
Ethyl 1H-indole-5-carboxylate
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 1H-indole-5-carboxylate (1 equivalent) in anhydrous THF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add (Boc)₂O (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, ethyl 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylate, can be purified by silica gel chromatography.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.org [mdpi.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Indole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting catalysts and troubleshooting cross-coupling reactions involving Indole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound and its derivatives?
A1: The most common and versatile cross-coupling reactions for the functionalization of the indole (B1671886) scaffold, including this compound derivatives (e.g., 5-haloindoles, 5-boronic acids), are:
-
Suzuki-Miyaura Coupling: To form C-C bonds by coupling a boronic acid/ester with a halide. This is widely used to create biaryl structures.[1][2]
-
Heck Coupling: To form C-C bonds by coupling a halide with an alkene. This reaction is tolerant of many functional groups, including carboxylic acids.[3][4][5]
-
Sonogashira Coupling: To form C-C bonds between a terminal alkyne and an aryl halide.[6][7] This method is fundamental for synthesizing aryl-alkynes.[8]
-
Buchwald-Hartwig Amination: To form C-N bonds, typically for the N-arylation of the indole ring itself or for coupling an amino group at a carbon position.[9][10]
Q2: How does the carboxylic acid group on this compound affect catalyst selection and reaction conditions?
A2: The carboxylic acid group is an electron-withdrawing group and is generally well-tolerated in many cross-coupling reactions.[5] However, its acidic proton can react with strong bases. Therefore, the choice of base is critical. Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium acetate (B1210297) (NaOAc) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) to prevent acid-base side reactions.[4][11][12] Additionally, the carboxylate may coordinate to the metal center, potentially influencing the catalytic activity.
Q3: Which types of palladium catalysts and ligands are generally most effective for Suzuki-Miyaura reactions with indole derivatives?
A3: For Suzuki-Miyaura couplings involving indole boronic acids, palladium catalysts with bulky, electron-rich biarylphosphine ligands have shown high efficacy.[1] Catalyst systems like SPhos Pd G2 and XPhos Pd G2 are often excellent choices, demonstrating high conversion and yields.[1] For coupling bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has also been reported as a highly effective catalyst.[13]
Q4: Can cross-coupling reactions be performed on the N-H of this compound?
A4: Yes, the N-H bond of the indole ring can be functionalized via N-arylation using methods like the Buchwald-Hartwig amination.[10] This allows for the synthesis of N-arylindoles. Careful optimization is required, and the choice of catalyst, ligand, and base is crucial for achieving good yields.[9][14] Protecting the carboxylic acid group as an ester may be necessary depending on the reaction conditions.
Q5: Are there effective phosphine-free catalyst systems for these reactions?
A5: Yes, phosphine-free systems have been developed. For instance, Heck reactions can sometimes proceed with near-quantitative yields in the absence of a ligand, or with water-soluble ligands.[3] In some cases, N-heterocyclic carbene (NHC) palladium complexes or systems using simple amine ligands can also be effective and offer a lower-cost alternative to phosphine (B1218219) ligands.[15][16]
Troubleshooting Guide
Problem 1: Low or no yield of the desired coupled product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the active Pd(0) species is being generated. Use of pre-catalysts (e.g., G2, G3, G4 precatalysts) can be more reliable than generating the active catalyst in situ from Pd(II) sources like Pd(OAc)₂ or PdCl₂. |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents. Ensure starting materials are pure, as impurities can poison the catalyst.[11] Amines, in particular, may need to be purified before use. |
| Incorrect Ligand Choice | The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle.[11] For sterically hindered substrates, bulky ligands like XPhos or SPhos are often necessary.[1] Screen a panel of ligands to find the optimal one for your specific substrate combination. |
| Suboptimal Base or Solvent | The base is crucial. For this compound, use a weaker base like K₃PO₄ or Cs₂CO₃ to avoid side reactions.[12] Ensure the solvent solubilizes all components; a mixture of solvents (e.g., dioxane/water) is common.[1] |
| Reaction Not Stirred Vigorously | In heterogeneous mixtures, vigorous stirring is essential for reaction success. |
Problem 2: Significant formation of a debrominated or dehalogenated side product.
| Possible Cause | Suggested Solution |
| Generation of Pd-H Species | Hydrodehalogenation is a common side reaction promoted by palladium-hydride species.[11] This can be caused by strong bases combined with protic solvents (including trace water). |
| High Reaction Temperature | Debromination often has a higher activation energy.[11] Try lowering the reaction temperature and extending the reaction time. |
| Unprotected Indole N-H | The acidic N-H proton can sometimes interact with the base or catalyst, promoting dehalogenation.[11] Consider protecting the indole nitrogen with groups like Boc, tosyl, or SEM, which can be removed later.[17] |
Problem 3: Formation of homocoupled products (e.g., biaryl from boronic acid).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture.[2] Ensure the reaction setup is thoroughly degassed by purging with an inert gas (Argon or Nitrogen) for an adequate amount of time. |
| Incorrect Stoichiometry | Using a slight excess of the boronic acid can sometimes lead to homocoupling. Try adjusting the stoichiometry to be closer to 1:1. |
| Pd(II) in the Reaction | If a Pd(II) source is used, its incomplete reduction to Pd(0) can lead to boronic acid homocoupling.[2] Using a Pd(0) source or a reliable pre-catalyst can mitigate this issue. |
Data Presentation: Catalyst Performance
The following table summarizes catalyst performance for the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, which serves as a model for reactions with this compound derivatives.
| Catalyst Source | Ligand | Conversion (%)[1] | Yield (%)[1] |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of 5-Indole Boronic Acid
This protocol is adapted from a procedure for the coupling of 5-indole boronic acid with a heteroaryl chloride and serves as a starting point for optimization with this compound.[1]
Materials:
-
5-Indole boronic acid (or this compound derivative) (1.0 equiv)
-
Aryl/Heteroaryl Halide (e.g., 3-chloroindazole) (1.0 equiv)
-
SPhos Pd G2 (Palladium precatalyst) (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane (Anhydrous, Degassed)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv), 5-indole boronic acid (0.50 mmol, 2.0 equiv), SPhos Pd G2 (2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed dioxane (1 mL) and degassed water (0.2 mL) via syringe.[1]
-
Heating and Monitoring: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).[11]
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[11]
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.[11]
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting a catalyst system for cross-coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Indole-5-carboxylic Acid Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of indole-5-carboxylic acid derivatives, particularly when scaling up production.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole (B1671886) synthesis of an this compound derivative is resulting in a low yield. What are the common contributing factors?
A1: Low yields in the Fischer indole synthesis are a frequent challenge and can be attributed to several factors when working with substrates containing a carboxylic acid moiety:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction conditions. Factors such as temperature, reaction time, and the choice and concentration of the acid catalyst are critical and often require empirical optimization.[1]
-
Instability of Reactants or Intermediates: The arylhydrazone intermediate can be unstable and may decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation is advisable.
-
Interfering Functional Groups: The carboxylic acid group itself can interfere with the reaction, potentially by coordinating with the catalyst or promoting side reactions. Protecting the carboxylic acid as an ester (e.g., ethyl ester) is a common and effective strategy.
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and the formation of tar-like byproducts, significantly reducing the yield.[1]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is crucial. A catalyst that is too strong can cause decomposition and tar formation, while a weak catalyst may not effectively promote the reaction.[1] Common choices include Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
Q2: I am observing significant tar and polymeric byproduct formation in my large-scale Fischer indole synthesis. How can I mitigate this?
A2: Tar formation is a common issue in Fischer indole synthesis, especially at elevated temperatures and with strong acid catalysts. To minimize this:
-
Optimize Temperature: High temperatures can lead to the formation of intractable tars. It is advisable to start with milder conditions and gradually increase the temperature.
-
Catalyst Choice: Experiment with a range of acid catalysts to find one that promotes the desired reaction without causing excessive degradation.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. High-boiling point solvents are often used, but it's essential to ensure the starting materials and intermediates are soluble and stable.
-
Microwave-Assisted Synthesis: For smaller-scale optimization before scaling up, microwave-assisted synthesis can offer rapid heating and sometimes leads to improved yields and reduced byproduct formation in shorter reaction times.
Q3: What are the main challenges when using palladium-catalyzed cross-coupling reactions like Heck or Suzuki to synthesize this compound derivatives?
A3: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, challenges can arise:
-
Catalyst Deactivation: The unprotected N-H of the indole ring can coordinate to the palladium catalyst, leading to inhibition or deactivation. N-protection of the indole (e.g., with Boc, Ts, or SEM groups) can prevent this.
-
Ligand Selection: The choice of ligand is critical for the success of the coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.
-
Base Sensitivity: The carboxylic acid group is sensitive to the basic conditions typically employed in these reactions. It may be necessary to use a milder base or protect the carboxylic acid group.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid (in Suzuki reactions), which consumes the starting material and complicates purification.
Q4: I am struggling with the purification of my crude this compound derivative. What are some effective methods?
A4: Purification of indole derivatives can be challenging due to the presence of closely related impurities and their often poor solubility.
-
Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial. A gradient elution may be necessary to achieve good separation. Adding a small amount of acid (e.g., acetic acid) to the eluent can sometimes improve the peak shape for carboxylic acids.
-
Recrystallization: This can be a highly effective method for obtaining high-purity material, although it may result in lower recovery. Finding a suitable solvent or solvent mixture is key.
-
Acid-Base Extraction: If the product is a carboxylic acid, it can be separated from non-acidic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃ solution). The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Fischer Indole Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh bottle of acid catalyst or a different catalyst. |
| Unstable hydrazone intermediate | Perform a one-pot reaction without isolating the hydrazone. | |
| Reaction temperature too low | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Steric hindrance | Consider a different synthetic route if starting materials are very bulky. | |
| Formation of Tar/Polymeric Byproducts | Reaction temperature too high | Lower the reaction temperature and increase the reaction time. |
| Acid catalyst too strong | Use a milder acid catalyst (e.g., switch from H₂SO₄ to p-TsOH). | |
| Impure starting materials | Purify starting materials before the reaction. | |
| Multiple Products (Isomers) | Use of an unsymmetrical ketone | Consider a different ketone or a synthetic route that offers better regioselectivity. |
Palladium-Catalyzed Cross-Coupling (Heck/Suzuki)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst inhibition by indole N-H | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). |
| Inactive catalyst | Use a fresh catalyst and ensure anaerobic conditions. | |
| Inappropriate ligand | Screen different phosphine or NHC ligands. | |
| Incorrect base | Try a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Significant Homocoupling of Boronic Acid (Suzuki) | Reaction conditions favor homocoupling | Lower the reaction temperature; use a less reactive boronic acid derivative if possible. |
| Low Yield with Acrylic Acid (Heck) | Polymerization of acrylic acid | Use a polymerization inhibitor; ensure the reaction is run under inert atmosphere. |
| Difficulty in Removing Palladium Residues | Inefficient workup | Filter the reaction mixture through a pad of Celite after the reaction.[2] Consider using a palladium scavenger. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 5-Bromoindole Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
Table 2: Heck Coupling Conditions for 5-Bromoindole with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/ H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 (for similar aryl bromides)[4] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High (general conditions) |
| 4 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 h | Moderate to Good (for aryl halides) |
| 5 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/ H₂O (10:1) | 80 | - | High (general conditions)[4] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of Ethyl Indole-5-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Hydrazinobenzoic acid
-
Ethyl pyruvate
-
Acid catalyst (e.g., polyphosphoric acid, ethanolic H₂SO₄)
Procedure:
-
Hydrazone Formation (Optional Isolation):
-
Dissolve 4-hydrazinobenzoic acid in ethanol.
-
Add an equimolar amount of ethyl pyruvate.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to allow the hydrazone to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Indolization:
-
Method A (with PPA): Add the dried hydrazone to polyphosphoric acid at a controlled temperature (e.g., 80-100 °C). Stir the mixture for 1-3 hours.
-
Method B (with Ethanolic H₂SO₄): Suspend the hydrazone in ethanol and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 2-4 hours.
-
Pour the reaction mixture onto ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 2: General Procedure for Heck Coupling of Ethyl 5-bromoindole-2-carboxylate with an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄)
-
Ligand (e.g., SPhos, PPh₃)
-
Base (e.g., Na₂CO₃, Et₃N)
-
Solvent (e.g., DMF, MeCN/H₂O)
Procedure:
-
To a reaction vessel, add ethyl 5-bromoindole-2-carboxylate, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized workflow for scaling up the synthesis of active pharmaceutical ingredients.
Caption: A decision tree for troubleshooting low yields in synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of Indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Indole-5-carboxylic acid purity. The selection of an appropriate analytical technique is critical in drug development and research to ensure the quality, safety, and efficacy of the final product. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR | Acid-Base Titration |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection. | Intrinsic property of nuclei in a magnetic field to absorb electromagnetic radiation at specific frequencies, allowing for direct quantification against a certified reference material. | Neutralization reaction between the acidic carboxylic group of the analyte and a standardized basic solution. |
| Specificity | Good. Can be compromised by co-eluting impurities with similar UV spectra. | Excellent. Mass spectrometric detection provides high specificity based on mass-to-charge ratio and fragmentation patterns. | Excellent. Provides structural information, allowing for the identification and quantification of impurities without the need for reference standards of the impurities themselves. | Low. Titrates any acidic or basic species present in the sample, leading to potential overestimation of purity if acidic or basic impurities are present. |
| Sensitivity | High (typically µg/mL to ng/mL range). | Very High (typically ng/mL to pg/mL range). | Moderate (typically mg/mL range). | Low (typically requires mg quantities). |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 99-101% (in the absence of acidic/basic impurities) |
| Sample Throughput | High | Moderate | Low to Moderate | High |
| Derivatization | Not required. | Required to increase volatility and thermal stability. | Not required. | Not required. |
| Instrumentation Cost | Moderate | High | Very High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established analytical practices for similar compounds and can be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound, offering a good balance of speed, sensitivity, and specificity.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 70:30 (v/v) mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the this compound sample, dissolve in a suitable solvent, and dilute to a concentration within the linear range of the method.
Validation Parameters (Typical Acceptance Criteria):
-
Linearity: Correlation coefficient (r²) > 0.999 over the concentration range.
-
Accuracy: 98-102% recovery.
-
Precision: Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly specific and sensitive, making it ideal for identifying and quantifying trace impurities. However, it requires derivatization of the carboxylic acid group to increase volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization (Silylation):
-
Accurately weigh about 1 mg of the this compound sample or standard into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Data Analysis:
-
Purity is determined by comparing the peak area of the derivatized this compound to the total peak area of all detected components (area percent method). For more accurate quantification, an internal standard can be used.
A Comparative Guide to the Spectroscopic Analysis of Indole-5-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Indole-5-carboxylic acid and its derivatives, offering a foundational framework for the structural confirmation of novel compounds within this class. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers engaged in the synthesis and characterization of indole-based molecules.
Spectroscopic Data Summary
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data for this compound, Methyl indole-5-carboxylate, and Indole-5-carboxamide, providing a baseline for comparison with newly synthesized analogues.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | H1 (indole N-H): ~11.5 (br s), H3: ~7.5 (t), H2: ~6.5 (t), H4: ~8.3 (s), H6: ~7.8 (d), H7: ~7.4 (d), COOH: ~12.5 (br s) | C2: ~102, C3: ~125, C3a: ~128, C4: ~122, C5: ~126, C6: ~121, C7: ~111, C7a: ~136, C=O: ~170 | ~3300-2500 (O-H, N-H), ~1680 (C=O), ~1600, 1450 (aromatic C=C) | 161 (M⁺) |
| Methyl indole-5-carboxylate | H1 (indole N-H): ~8.4 (br s), H3: ~7.1 (d), H2: ~6.5 (d), H4: ~8.4 (s), H6: ~7.9 (d), H7: ~7.4 (d), OCH₃: ~3.9 (s) | C2: ~102, C3: ~125, C3a: ~127, C4: ~122, C5: ~123, C6: ~121, C7: ~111, C7a: ~136, C=O: ~168, OCH₃: ~52 | ~3400 (N-H), ~1700 (C=O), ~1600, 1450 (aromatic C=C), ~1250 (C-O) | 175 (M⁺) |
| Indole-5-carboxamide | H1 (indole N-H): ~10.5 (s), H3: ~7.4 (m), H2: ~6.6 (m), H4: ~8.3 (m), H6: ~7.8 (dd), H7: ~7.5 (d), NH₂: ~9.4 (s), ~7.9 (s) | C2: ~101.6, C3: ~125.5, C3a: ~127.3, C4: ~116.0, C5: ~131.0, C6: ~128.1, C7: ~110.9, C7a: ~136.0, C=O: ~165.0 | ~3400, 3200 (N-H), ~1650 (C=O, Amide I), ~1600 (N-H bend, Amide II), ~1450 (aromatic C=C) | 160 (M⁺) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole (B1671886) derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of labile protons (e.g., N-H, O-H).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to eliminate atmospheric and accessory-related absorptions.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these compounds, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates a typical workflow for the confirmation of the structure of a newly synthesized this compound derivative.
Caption: Workflow for structural confirmation of indole derivatives.
A Comparative Analysis of the Biological Activities of Indole-5-carboxylic Acid and Indole-6-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount in the pursuit of novel therapeutics. This guide provides a comparative overview of the biological activities of derivatives of Indole-5-carboxylic acid and Indole-6-carboxylic acid, supported by available experimental data. While direct comparative studies on the parent compounds are limited, an examination of their derivatives provides valuable insights into their potential as scaffolds in drug discovery.
This compound and Indole-6-carboxylic acid are isomers, differing only in the position of the carboxylic acid group on the indole (B1671886) ring. This subtle structural variation significantly influences the biological activities of their respective derivatives, guiding their applications in different therapeutic areas. Broadly, derivatives of Indole-6-carboxylic acid have been extensively explored for their anti-cancer properties, whereas derivatives of this compound are recognized as versatile building blocks for a wider range of therapeutic agents.
Comparative Biological Activities of Derivatives
The biological activities of various derivatives of this compound and Indole-6-carboxylic acid are summarized below, highlighting their distinct therapeutic applications.
| Derivative Class | Parent Compound | Biological Activity | Target/Mechanism | Quantitative Data (IC50) |
| Hydrazone & Oxadiazole Derivatives | Indole-6-carboxylic acid | Antiproliferative, Cytotoxic | EGFR and VEGFR-2 Inhibition | Compound 3b (EGFR-targeting) and 6e (VEGFR-2-targeting) showed high antiproliferation activity.[1][2] |
| Carbothioamide Derivatives | Indole-6-carboxylic acid | Anti-angiogenic, Antiproliferative | Not specified | Anti-angiogenic IC50: 56.9 µg/mL; HUVEC proliferation IC50: 76.3 µg/mL; A549 proliferation IC50: 45.5 µg/mL.[3] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Indole-6-carboxylic acid (scaffold) | Anti-angiogenic, Antiproliferative, Free radical scavenging | Not specified | Anti-angiogenic IC50: 15.4 µg/mL; HUVEC proliferation IC50: 5.6 µg/mL; A549 proliferation IC50: 14.4 µg/mL; Free radical scavenging IC50: 99.6 µg/mL.[3] |
| Pyridyl-ethenyl-indoles | This compound | Anticancer (immunomodulators) | Tryptophan dioxygenase inhibitors | Not specified in abstracts. |
| Amide conjugates with ketoprofen | This compound | Anticancer | Inhibitors of Gli1-mediated transcription in the Hedgehog pathway | Not specified in abstracts. |
| Piperazine-bisamide analogs | This compound | Treatment of obesity | Human growth hormone secretagogue receptor antagonists | Not specified in abstracts. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these indole carboxylic acid derivatives are crucial for reproducibility and further investigation.
MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HeLa, HT-29, A549) or endothelial cells (HUVECs) are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound or Indole-6-carboxylic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
DPPH Assay for Free Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay.
-
Preparation of DPPH solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation of Scavenging Activity: The percentage of scavenging activity is calculated, and the IC50 value is determined.
Signaling Pathways and Logical Relationships
The distinct biological activities of the derivatives of this compound and Indole-6-carboxylic acid can be attributed to their ability to interact with different biological targets. The following diagram illustrates the structural difference and the divergent therapeutic targets of their respective derivatives.
Caption: Divergent therapeutic pathways of this compound and Indole-6-carboxylic acid derivatives.
The experimental workflow for evaluating the antiproliferative activity of these compounds typically follows a standardized path from in vitro screening to more complex biological validation.
Caption: Workflow for assessing antiproliferative effects of indole derivatives.
References
Structure-activity relationship (SAR) studies of Indole-5-carboxylic acid analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indole-5-Carboxylic Acid Analogs as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationships of various this compound analogs investigated for their potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound Analogs in Cancer Research
The indole (B1671886) scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and approved pharmaceutical agents.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[2][3] this compound, a key derivative, serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications. These analogs have been explored as inhibitors of various cancer-related targets, such as protein kinases and enzymes involved in cell proliferation and survival.[3][4] This guide focuses on comparing the cytotoxic effects and SAR of different series of this compound analogs against various cancer cell lines.
Comparative Analysis of Anticancer Activity
The anticancer activity of several series of this compound analogs has been evaluated against different human cancer cell lines. The following tables summarize the in vitro cytotoxicity data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives against Breast Cancer Cells
A study by Teymori et al. synthesized a series of 5-hydroxyindole-3-carboxylic acids and their corresponding esters, evaluating their cytotoxicity against the MCF-7 human breast cancer cell line.[5]
| Compound | R Group | IC50 (µM) against MCF-7 |
| 5d | 4-methoxy | 4.7 |
| 6d | 4-methoxyphenyl | > 50 |
| 6f | 4-methylbenzyl | > 50 |
| 6g | Cyclohexyl | > 50 |
| 6h | Benzyl | > 50 |
| 6k | 4-methoxyphenethyl | > 50 |
| Cisplatin (Control) | - | Not specified in the abstract |
Key SAR Observations:
-
The ester derivative 5d , with a 4-methoxy group, demonstrated the most potent activity against MCF-7 cells, with an IC50 value of 4.7 µM.[5]
-
The corresponding carboxylic acid derivatives generally showed lower or no significant activity, suggesting that the ester moiety might be crucial for the observed cytotoxicity in this series.[5]
-
These compounds exhibited no significant cytotoxicity against normal human dermal fibroblast cells, indicating a degree of selectivity for cancer cells.[5]
5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors
A series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated for their antiproliferative activities against A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cancer cell lines.[3] These compounds were designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
| Compound | Cancer Cell Line | IC50 (µM) |
| 3a | HepG2 | Most Potent (exact value not in abstract) |
| 3a | A549 | Active |
| 3a | MCF-7 | Active |
| Erlotinib (Control) | - | Not specified in the abstract |
Key SAR Observations:
-
Compound 3a emerged as the most potent derivative, exhibiting significant growth inhibition against all three tested cancer cell lines.[3]
-
Molecular docking studies suggested that these compounds bind to the EGFR tyrosine kinase domain, and their antiproliferative effect is likely mediated through the inhibition of this enzyme.[3]
-
The inhibition of EGFR by compound 3a was shown to induce cell cycle arrest and apoptosis.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the cited studies.
Cell Proliferation Assay (MTT Assay)
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) and normal cell lines (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of these compounds.
EGFR Signaling Pathway
This compound analogs have been identified as inhibitors of the EGFR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers.
Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening novel compounds for anticancer activity involves a series of in vitro assays.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Novel Indole-5-Carboxylic Acid Derivatives: An In Vitro Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Indole-5-carboxylic acid derivatives, in particular, have emerged as a promising class of molecules with diverse therapeutic potential, targeting a wide array of enzymes and receptors. This guide provides a comparative overview of essential in vitro assays to validate the efficacy of new this compound derivatives, supported by experimental data and detailed protocols.
Comparative Efficacy: Enzyme and Receptor Inhibition
The therapeutic efficacy of this compound derivatives is often attributed to their ability to inhibit specific enzymes or modulate receptor activity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values of various indole derivatives against their respective targets, providing a benchmark for evaluating new chemical entities.
Table 1: Enzyme Inhibition Data for Indole Derivatives
| Compound Class | Target Enzyme | Specific Derivative Example | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Indole-3-acetamides | α-Amylase | Compound 15 | 1.09 ± 0.11 | Acarbose | 0.92 ± 0.40[1] |
| Indole-based Thiadiazoles | Acetylcholinesterase (AChE) | Analogue 8 | 0.15 ± 0.050 | Donepezil | 0.21 ± 0.12[2] |
| Indole-based Thiadiazoles | Butyrylcholinesterase (BuChE) | Analogue 8 | 0.20 ± 0.10 | Donepezil | 0.30 ± 0.32[2] |
| Dibenzoxazepinone-Indole | Glycogen Phosphorylase a (GPa) | Compound Id | 0.266 ± 0.001 | PSN-357 | 0.420 ± 0.010[3] |
| 3-Cyano-indole Derivatives | LsrK Kinase | Compound A19 | 0.34 | Harpagoside | Not Specified[4] |
| Indole-2-carboxylic Acids | HIV-1 Integrase | Compound 20a | 0.13 | - | -[5] |
Table 2: Receptor Binding Affinity for Indole Derivatives
| Compound Class | Target Receptor | Specific Derivative Example | Kᵢ Value (nM) | Receptor Subtype Selectivity |
| Indole-based Analogues | Sigma-2 | Compound 9f | 7.45 | 395-fold vs. Sigma-1[6] |
| Indolin-2-one Derivatives | Dopamine (B1211576) D4 | Compound 4c | 0.5 | Selective for D2-like receptors[7] |
| Indolyl Carboxylic Amides | Dopamine D3 | Compound 14a | 0.18 | 87-fold vs. D2[8] |
| Indolyl Carboxylic Amides | Dopamine D3 | Compound 14b | 0.4 | 60-fold vs. D2[8] |
Experimental Protocols: Key In Vitro Assays
Reproducible and reliable experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key in vitro assays used to characterize this compound derivatives.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes like kinases, proteases, and metabolic enzymes.
Materials:
-
96-well microplate
-
Enzyme solution (e.g., α-amylase, IDO1)
-
Substrate solution specific to the enzyme
-
Test this compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor
-
Assay buffer
Procedure: [9]
-
Prepare Solutions: Dissolve the enzyme, substrate, and test compounds in the appropriate assay buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add different concentrations of the test compounds to the respective wells. Include wells with no inhibitor as a negative control and wells with the positive control. Incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Measure Activity: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors)[6]
-
Test this compound derivatives
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Assay buffer
-
Glass fiber filter plates
-
Scintillation counter
Procedure: [6]
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound. Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the compounds on cancer or normal cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[10]
-
Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment[10]
-
96-well cell culture plates
-
Cell culture medium
-
Test this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) or IC50 value.
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for effective drug development. The following diagrams, generated using Graphviz, illustrate key concepts.
This guide provides a foundational framework for the in vitro validation of novel this compound derivatives. By employing these standardized assays and comparative data, researchers can effectively assess the therapeutic potential of new compounds and make informed decisions for further drug development.
References
- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Analytical Standards for Novel Indole-5-Carboxylic Acid Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of novel Indole-5-carboxylic acid compounds. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and potency of these compounds throughout the drug discovery and development process. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is presented as an essential tool for structural elucidation.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV, HPLC-MS/MS, and GC-MS for the analysis of this compound and its derivatives. These values are compiled from various studies and should be considered as typical performance metrics.[1][2][3][4]
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; specific precursor-product ion transitions are monitored.[1] | High; characteristic fragmentation patterns provide structural information. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range.[2][5] | High; typically in the low ng/mL to pg/mL range.[1][6] | High; typically in the pg to ng range, especially in SIM mode.[7] |
| Linearity (r²) | > 0.998[8] | > 0.998[1] | > 0.99 |
| Sample Throughput | High | High | Moderate (derivatization step can be time-consuming). |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Primary Application | Routine analysis, purity assessment, and quantification in simple matrices.[5] | Trace-level quantification in complex biological matrices, metabolite identification.[1][5] | Analysis of volatile and semi-volatile indole (B1671886) derivatives; can require derivatization for polar compounds.[7][9] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC-UV and HPLC-MS/MS)
This protocol is a general method for the analysis of this compound and its derivatives.
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for HPLC-UV, and 1 ng/mL to 500 ng/mL for HPLC-MS/MS.[1][5]
-
Sample Extraction (from biological matrix): For plasma or tissue samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog) to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[1]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
For MS compatibility, formic acid is preferred over phosphoric acid.[10]
-
-
Gradient Program: A typical gradient might be: 10% B to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Detection:
-
UV Detection: Set the detector to 280 nm, which is a common wavelength for indole compounds.[11]
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor and product ions for the target analyte and internal standard must be determined by infusion and optimization. For indole, a precursor ion of m/z 118.1 and a product ion of m/z 91.1 has been reported.[1]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires a derivatization step to increase the volatility of the carboxylic acid.
1. Sample Preparation and Derivatization (Silylation):
-
Extraction: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte. Evaporate the extract to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[9]
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine (B92270) to ensure complete dissolution.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.[9]
-
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: 280°C for 5 minutes.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode:
-
Full Scan: To identify the fragmentation pattern of the derivatized compound.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.[7]
-
-
Mass Range: 40 to 550 m/z.[12]
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of novel compounds.
1. Sample Preparation:
-
Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[13]
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6, Methanol-d4) that fully dissolves the sample.[13][14]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: If the sample contains any particulate matter, filter the solution before transferring it to the NMR tube.
2. NMR Experiment:
-
Acquire standard 1D spectra (¹H and ¹³C).
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.
Mandatory Visualizations
Signaling Pathways of Indole Compounds
Indole and its derivatives, including indole carboxylic acids, are known to act as signaling molecules that can modulate various biological pathways in both prokaryotic and eukaryotic systems. One of the key mechanisms in eukaryotes involves the activation of the Aryl Hydrocarbon Receptor (AhR).[15]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by an indole derivative.
Experimental Workflow for Analytical Method Comparison
The logical flow for establishing and comparing analytical standards for a novel this compound compound is depicted below.
Caption: Workflow for comparing and validating analytical methods for novel compounds.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 3. longdom.org [longdom.org]
- 4. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Indole-5-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results for the bioactivity of Indole-5-carboxylic acid and its related isomers. Due to the limited availability of direct comparative studies on the parent indole (B1671886) carboxylic acid isomers, this guide synthesizes available data on the parent compounds and key derivatives to offer insights into their relative biological activities. The information is presented to facilitate further research and drug discovery efforts centered around the indole scaffold.
Data Presentation: A Comparative Analysis of Bioactivity
The following table summarizes the available quantitative data for the bioactivity of this compound and its isomers. It is important to note that the experimental conditions, such as cell lines and assay types, vary between studies, which should be considered when comparing the data.
| Compound | Bioactivity | Assay | Cell Line/Target | IC50/EC50 |
| This compound | Highest substrate for carboxylic acid reductase | Enzymatic Assay | Nocardia iowensis CAR | Not Applicable |
| Indole-3-carboxylic acid | Cytotoxicity | MTT Assay | A549 (Human Lung Cancer) | 4.6 µg/mL |
| Cytotoxicity | MTT Assay | MCF-7 (Human Breast Cancer) | 12.9 µg/mL | |
| HIV Replication Inhibition | Antiviral Assay | H9 Lymphocytes | 16.4 µg/mL | |
| Indole-2-carboxylic acid Derivative (Compound 45) | CB1 Receptor Allosteric Modulator | Calcium Mobilization Assay | CB1 Receptor | 79 nM |
| 5-Hydroxyindole-3-carboxylic acid Derivative (Compound 5d) | Cytotoxicity | MTT Assay | MCF-7 (Human Breast Cancer) | 4.7 µM |
| Indole-2-carboxylic acid Derivative (Compound 17a) | HIV-1 Integrase Inhibition | Enzymatic Assay | HIV-1 Integrase | 3.11 µM |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and experimental designs, this section includes diagrams of relevant signaling pathways and a typical experimental workflow.
Tryptophan Catabolism via the Kynurenine (B1673888) Pathway
This compound is a derivative of tryptophan, and its bioactivity can be related to the kynurenine pathway, which is initiated by the enzyme tryptophan 2,3-dioxygenase (TDO). Inhibition of TDO is a therapeutic strategy in cancer immunotherapy.
Tryptophan 2,3-dioxygenase (TDO) pathway and inhibition.
Hedgehog Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.
Hedgehog signaling pathway and points of inhibition.
Experimental Workflow: TDO Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds against TDO.
Benchmarking New Indole-5-Carboxylic Acid-Based Drugs: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The indole-5-carboxylic acid scaffold has emerged as a promising framework in the development of novel therapeutic agents, particularly in oncology. This guide provides an objective comparison of the performance of a new generation of this compound-based drugs against established alternatives, supported by experimental data. We will focus on a representative novel compound, a 5-bromoindole-2-carboxylic acid derivative , and compare its efficacy primarily against the well-established tyrosine kinase inhibitors, Erlotinib and Sorafenib .
Executive Summary
Novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting potent inhibitory activity against key signaling pathways involved in tumor growth and proliferation, such as the EGFR and VEGFR-2 pathways.[1][2][3] In direct comparative studies, certain derivatives have shown efficacy comparable or even superior to standard-of-care drugs like Erlotinib and Sorafenib in in-vitro assays.[4][5][6] This guide synthesizes the available preclinical data to offer a clear performance benchmark for these emerging drug candidates.
Quantitative Performance Comparison
The following tables summarize the in-vitro efficacy of a representative 5-bromoindole-2-carboxylic acid derivative compared to standard-of-care drugs.
Table 1: In-Vitro EGFR Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| 5-bromoindole-2-carboxylate derivative 3a | EGFR | Not Specified | [2] |
| 5-chloro-indole-2-carboxylate 3b | EGFR | 75 | [5] |
| 5-chloro-indole-2-carboxylate 3d | EGFR | 72 | [5] |
| Erlotinib (Standard of Care) | EGFR | 80 | [5] |
Table 2: In-Vitro VEGFR-2 Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| 5‐bromo‐N′‐(4(dimethylamino)benzylidene)‐1H‐indole‐2‐carbohydrazide (5BDBIC) | VEGFR-2 | 14.3 | [3] |
| A novel 1H-indole derivative (Compound 7) | VEGFR-2 | 25 | [6] |
| Sorafenib (Standard of Care) | VEGFR-2 | 35 | [6] |
Table 3: Antiproliferative Activity (IC50/GI50 in µM) Against Various Cancer Cell Lines
| Compound | HeLa (Cervical) | MCF-7 (Breast) | HT-29 (Colorectal) | A549 (Lung) | HepG2 (Liver) | Reference |
| Indole Acetamide 7d | 0.52 | 0.34 | 0.86 | - | - | [7] |
| 5-bromoindole derivative 3a | - | Potent | - | Potent | Potent | [2] |
| 5f (indole-based sulfonohydrazide) | - | 13.2 | - | - | - | [8] |
| Paclitaxel (Standard of Care) | 0.004 | 0.002 | 0.003 | - | - | [7] |
| Erlotinib (Standard of Care) | - | 0.04 | - | - | - | [4] |
| Sorafenib (Standard of Care) | - | 8.45 | - | - | 5.95 | [9] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many new this compound derivatives involves the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2. By blocking the ATP-binding site of these kinases, the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis are disrupted.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative and the standard drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In-Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Peptide substrate
-
Test compounds (indole derivative and standard inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, kinase buffer, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Experimental and Drug Discovery Workflow
The development and benchmarking of new drug candidates follow a structured workflow, from initial screening to lead optimization.
This workflow illustrates the iterative process of refining "hit" compounds into viable drug candidates through cycles of synthesis, in-vitro testing, and ADMET profiling.[10][11][12]
Conclusion
The presented data indicates that novel this compound derivatives, particularly 5-bromoindole-2-carboxylic acid derivatives, are a promising class of anticancer agents. Their potent in-vitro activity against key oncogenic kinases and various cancer cell lines, in some cases exceeding that of established drugs, warrants further investigation. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued evaluation and optimization of these compounds as they progress through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
Comparative Docking Analysis of Indole-5-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
An objective comparison of the in-silico performance of Indole-5-Carboxylic Acid derivatives against various therapeutic targets, supported by experimental data and detailed methodologies.
Introduction
Indole (B1671886), a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] The inherent versatility of the indole ring system allows for extensive chemical modifications, yielding derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, derivatives of this compound have garnered significant attention in drug discovery due to their potential to interact with high affinity to a range of biological targets.[3][4] This guide provides a comparative overview of recent molecular docking studies on this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in the rational design of novel therapeutics.
Comparative Docking Performance
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein.[1] The docking score, typically expressed in kcal/mol, represents the binding energy of the ligand-protein complex, with lower scores indicating a more favorable interaction. The half-maximal inhibitory concentration (IC50) is an experimental measure of a compound's potency in inhibiting a specific biological function.[5] While a lower IC50 value generally indicates a more potent compound, it is crucial to note that docking scores and IC50 values are not always directly correlated as the former is a theoretical prediction of binding affinity and the latter is a measure of functional inhibition under specific experimental conditions.[6][7]
The following tables summarize the docking scores and, where available, the corresponding IC50 values for various this compound derivatives against several key protein targets.
Table 1: Comparative Docking Scores of Indole Derivatives against Cancer-Related Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 5-bromoindole-2-carboxylic acid derivative 3a | EGFR Tyrosine Kinase | Strongest binding energy (not specified) | Erlotinib | Not specified |
| 5-bromoindole-2-carboxylic acid derivative 3b | EGFR Tyrosine Kinase | Strong binding energy (not specified) | Erlotinib | Not specified |
| 5-bromoindole-2-carboxylic acid derivative 3f | EGFR Tyrosine Kinase | Strong binding energy (not specified) | Erlotinib | Not specified |
| Methoxy-substituted indole curcumin (B1669340) derivative (27) | GSK-3β, EGFR, Bcr-Abl | Strong binding (not specified) | Doxorubicin, Paclitaxel | Not specified |
| Pyrazolinyl-indole derivative 17 | EGFR | Not specified | Imatinib | Not specified |
| Indole-tetrazole coupled aromatic amide 9 | Tubulin | Not specified | Combretastatin A-4 | Not specified |
| Azine derivative with indole moiety 24 | CDK-5 | -8.34 | Doxorubicin | Not specified |
| Indole-acrylamide derivative 1 | Tubulin | Not specified | - | - |
Note: Specific docking scores for all compounds were not available in the provided search results. "Strongest binding energy" indicates the compound was identified as a top performer in the respective study.[3][4][8]
Table 2: Comparative IC50 Values of Indole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 | Doxorubicin | 10 |
| A549 | 15 | Doxorubicin | 0.65 | |
| HeLa | 4 | Doxorubicin | 1 | |
| Indole-tetrazole coupled aromatic amide 7 | MCF-7, A549, SKOV3 | 3.5 - 8.7 | Etoposide | Not specified |
| Indole-tetrazole coupled aromatic amide 9 | Tubulin polymerization | 0.34 | Combretastatin A-4 | 1.12 |
| Azine derivative with indole moiety 21-25 | HCT-116 | 4.27 - 8.15 | Doxorubicin | 5.23 |
| HepG2 | 4.09 - 9.05 | Doxorubicin | Not specified | |
| MCF-7 | 6.19 - 8.39 | Doxorubicin | Not specified |
Note: The IC50 values highlight the in-vitro efficacy of these compounds against various cancer cell lines, providing experimental validation for the computational docking studies.[8][9]
Table 3: Comparative Docking Scores of Indole Derivatives against Other Targets
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Indole derivative containing cyanide group (1A) | Hepatitis C NS5B Polymerase | -7.86 | - | - |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (S3) | COX-2 | Not specified | Indomethacin | Not specified |
| Indole derivative 9 | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | Ampicillin | -8.0 |
| Human lanosterol (B1674476) 14α-demethylase | -8.5 | Ampicillin | -8.1 |
Note: These studies demonstrate the broad applicability of indole derivatives as inhibitors for various enzymes involved in infectious diseases and inflammation.[10][11][12][13]
Experimental Protocols
The following section outlines a generalized methodology for molecular docking studies based on the reviewed literature. Specific parameters may vary depending on the software and target protein.
Molecular Docking Workflow
A typical in-silico docking study follows a structured workflow to ensure the reliability and reproducibility of the results.[14]
A typical workflow for molecular docking studies.
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[14]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.[14]
-
Hydrogen atoms are added to the protein, and the structure is optimized and energy minimized using tools like the Protein Preparation Wizard in the Schrödinger Suite or similar software.[14]
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are sketched using chemical drawing software.
-
These 2D structures are then converted into 3D conformations.
-
The ligands are prepared by generating different tautomers and ionization states at a physiological pH, followed by energy minimization using programs like LigPrep.[14]
3. Grid Generation:
-
A receptor grid is generated around the active site of the target protein. The grid defines the volume in which the docking algorithm will search for favorable binding poses.[14]
-
The position of a known co-crystallized inhibitor is often used to define the center of the grid.[14]
4. Molecular Docking:
-
The prepared ligands are docked into the defined grid of the receptor using software such as AutoDock, Glide (Schrödinger), or GOLD.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function.
5. Analysis of Results:
-
The docking results are analyzed based on the predicted binding energies (docking scores) and the interactions between the ligand and the amino acid residues in the active site.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the molecular basis of the binding affinity.[9]
Signaling Pathway Visualization
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and several this compound derivatives have been investigated as potential EGFR inhibitors.[3][4][8] The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by these derivatives.
Simplified EGFR signaling pathway and inhibition.
Conclusion
This comparative guide consolidates findings from various molecular docking studies on this compound derivatives and their analogs. The presented data highlights their potential as potent inhibitors for a range of therapeutic targets, particularly in the fields of oncology and infectious diseases. The detailed workflow for molecular docking and the visualization of the EGFR signaling pathway provide a practical framework for researchers. By leveraging these computational insights, drug development professionals can accelerate the discovery and optimization of novel indole-based therapeutics. Further experimental validation is crucial to translate these in-silico findings into clinically effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. mdpi.com [mdpi.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Indole-5-carboxylic Acid
The following guide provides essential safety and logistical information for the proper disposal of Indole-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Due to conflicting classifications in safety data sheets, the most prudent approach is to handle and dispose of this compound as a hazardous chemical.
Immediate Safety and Handling Protocol
Before handling, it is crucial to be aware of the potential hazards associated with this compound. Some safety data sheets classify it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, always use appropriate personal protective equipment (PPE), including gloves, and eyeshields.[2][3] Handle the chemical in a well-ventilated area or under a fume hood.[4]
Step-by-Step Disposal Procedure
Disposal of this compound must comply with federal, state, and local regulations.[5] Chemical waste is regulated at a federal level by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7][8] The following steps provide a standard procedure for its disposal as hazardous waste.
Step 1: Characterize as Hazardous Waste All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[9] Given the hazard warnings, this compound waste, including contaminated labware and spill cleanup materials, must be managed as hazardous waste.[9][10] Do not dispose of this compound down the drain or in regular trash. [4][6][11]
Step 2: Select a Compatible Waste Container
-
Choose a container that is in good condition, free of leaks, and compatible with the chemical.[10] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[6][12]
-
Ensure the container has a secure, tight-fitting lid.[10] Waste containers must be kept closed at all times except when adding waste.[10][11]
-
For liquid solutions, only use containers designed for liquids.[8]
Step 3: Properly Label the Waste Container As soon as the first of the waste is added, the container must be labeled.[9]
-
Affix a hazardous waste tag, available from your institution's EHS department, to the container.[6][9]
-
The label must include:
-
The words "Hazardous Waste".[6]
-
The full, unabbreviated chemical name: "this compound".[6] For mixtures, list all components and their approximate percentages.[6]
-
The date of waste generation (when the first waste was added).[6]
-
The physical location (building, room number).[6]
-
The name and contact information of the Principal Investigator.[6]
-
Appropriate hazard pictograms.[6]
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][12]
-
Segregate the waste container from incompatible materials, such as strong bases or strong oxidizing agents.[2][13] Store acids and bases separately.[13]
Step 5: Arrange for EHS Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a pickup.[9] Do not transport hazardous waste yourself.[9]
-
Submit a completed hazardous waste form as required by your EHS department.[6]
Step 6: Managing Empty Containers An empty container that once held this compound must still be handled with care.
-
The container must be triple-rinsed with a suitable solvent that can remove the chemical residue.[9][10]
-
The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[9][10][11]
-
After triple-rinsing and allowing it to air dry, deface or remove the original chemical label and the hazardous waste label. The container may then be disposed of as regular trash or reused for a compatible waste stream.[9][10]
Quantitative Waste Accumulation Limits
The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area (SAA). Always confirm these limits with your institution's specific guidelines.
| Parameter | Limit | Description | Citation |
| Maximum Volume | 55 gallons | The total amount of hazardous waste that can be accumulated in a single SAA. | [9][12] |
| Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | The maximum amount for "P-listed" acutely toxic waste. While this compound is not typically P-listed, this is a key regulatory limit to be aware of. | [12] |
| Storage Time (Partial) | Up to 1 year | A partially filled, properly labeled container can remain in an SAA for up to one year from the initial accumulation date. | [13] |
| Storage Time (Full) | 3 days | Once a container is full, it must be removed from the SAA within three calendar days. | [12][13] |
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. keyorganics.net [keyorganics.net]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. pfw.edu [pfw.edu]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Indole-5-carboxylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Indole-5-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health effects. According to safety data sheets, it can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Some sources also classify it as harmful if swallowed.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1][3] |
| Molecular Weight | 161.16 g/mol | [1][3][4] |
| Appearance | Beige solid | [5] |
| Melting Point | 211-213 °C (lit.) | [4] |
| Storage Temperature | Store in a cool, dry, and well-ventilated place | [3][5] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[3][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended, particularly when there is a risk of generating dust.[4][5][6] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact.[3][6] |
Operational Protocol: Step-by-Step Handling Procedure
This protocol outlines the key steps for the safe handling of this compound, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible.[5][7]
-
Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders to minimize inhalation of dust.[3][8]
-
Lay down disposable bench paper to contain any potential spills.[8]
2. Weighing and Handling:
-
When weighing, do so in a manner that minimizes dust generation. If possible, use a balance with an enclosure.[8]
-
Use a spatula or scoopula to transfer the solid chemical.[9] Avoid direct contact with hands.[9]
3. Accidental Spill Response:
-
In case of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.[6]
-
For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][5] Avoid creating dust.
-
Clean the spill area with an appropriate solvent and decontaminate any affected surfaces.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention.[1][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, compatible, and properly labeled waste container.[6]
-
Regulatory Compliance: Chemical waste generators are responsible for classifying waste as hazardous or non-hazardous according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).[6]
-
Disposal Method: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[5][6][10] Do not dispose of this chemical down the drain or in regular trash.[6]
-
Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[6]
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. cdc.gov [cdc.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
